3-Iodohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-iodohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13I/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKICFXKOIDMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31294-91-4 | |
| Record name | 3-Iodohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31294-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iodohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Iodohexane physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, an important intermediate in organic synthesis. The information is presented to support its application in research, particularly in the fields of medicinal chemistry and material science.
Core Physical and Chemical Properties
This compound is a halogenated alkane with the chemical formula C6H13I.[1][2][3][4][5][6][7] Its structure consists of a six-carbon hexane chain with an iodine atom substituted at the third carbon position.
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing key data for handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C6H13I | [2][3][4][5][6][7] |
| Molecular Weight | 212.07 g/mol | [2][4][8] |
| Appearance | Colorless to yellowish liquid | [9] |
| Density | 1.420 - 1.444 g/cm³ | [5][7][10] |
| Boiling Point | 171.5 - 174.5 °C at 760 mmHg | [4][5] |
| 81-82 °C at 49 Torr | [7] | |
| Melting Point | -68.15 °C (estimate) | [4][7] |
| Refractive Index | 1.490 - 1.494 | [4][5][10] |
| Flash Point | 55.1 °C | [5] |
| Vapor Pressure | 1.86 mmHg at 25 °C | [5] |
Chemical Properties and Reactivity
This compound's chemical behavior is largely dictated by the presence of the iodine atom, which makes it a versatile reagent in organic synthesis.[1]
| Property | Description | Source |
| Solubility | Poorly soluble in water; soluble in non-polar organic solvents like hexane and toluene. | [1] |
| Reactivity | The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions. It is also used in cross-coupling reactions. | [1] |
| Stability | Can be light-sensitive. Commercially available samples may contain a stabilizer, such as copper. | [9] |
| LogP (Octanol/Water Partition Coefficient) | 3.00 - 3.9 | [2][7][10] |
Applications in Organic Synthesis
This compound serves as a key building block for introducing a hexan-3-yl group into various molecular scaffolds. Its primary applications are in substitution and cross-coupling reactions, which are fundamental in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1] For instance, it can be used to produce α-ethylvaleric acid and 2-hexene.[7]
Experimental Protocols
Detailed experimental protocols for reactions involving this compound are specific to the desired transformation. A general procedure for a nucleophilic substitution reaction is outlined below.
General Protocol for Nucleophilic Substitution:
-
Reaction Setup: A solution of this compound in a suitable anhydrous, non-polar organic solvent (e.g., diethyl ether, tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: The chosen nucleophile is added to the reaction mixture, often dropwise and at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched, typically with an aqueous solution. The organic layer is separated, washed, dried over a drying agent (e.g., anhydrous magnesium sulfate), and filtered.
-
Purification: The crude product is purified, commonly by distillation or column chromatography, to yield the desired substituted product.
Visualizing Chemical Reactivity
The following diagram illustrates a generalized nucleophilic substitution reaction where this compound is the substrate.
Caption: Generalized Nucleophilic Substitution Reaction of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. (3S)-3-iodohexane | C6H13I | CID 3084533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane, 3-iodo- [webbook.nist.gov]
- 4. This compound | 31294-91-4 [chemicalbook.com]
- 5. This compound | 31294-91-4 [chemnet.com]
- 6. This compound | Molport-006-126-240 | Novel [molport.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C6H13I | CID 33018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Iodohexane - Wikipedia [en.wikipedia.org]
- 10. This compound | CAS#:31294-91-4 | Chemsrc [chemsrc.com]
3-Iodohexane CAS number and molecular weight
An In-depth Technical Guide to 3-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile haloalkane intermediate with significant applications in organic synthesis and medicinal chemistry. It covers its chemical and physical properties, synthesis methodologies, key reactions, and relevance in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is a secondary iodoalkane characterized by its six-carbon chain with an iodine atom at the third position. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 31294-91-4 | |
| Molecular Formula | C₆H₁₃I | |
| Molecular Weight | 212.07 g/mol | |
| Appearance | Colorless liquid (typical) | |
| Boiling Point | 81-82 °C @ 49 Torr | [1] |
| Density | ~1.420 g/cm³ | [1] |
| Refractive Index | ~1.490 | [1] |
| Solubility | Soluble in non-polar organic solvents; poorly soluble in water.[2] |
Synthesis of this compound
The synthesis of this compound, including its chiral forms, can be accomplished through several synthetic routes. A common and effective method involves the nucleophilic substitution of a 3-hexanol derivative.
Synthesis of (S)-3-Iodohexane from (R)-3-Hexanol
A well-established method for synthesizing optically active (S)-3-Iodohexane is from the corresponding chiral alcohol, (R)-3-hexanol, via a two-step process that ensures inversion of stereochemistry. This is a classic example of an S(_N)2 reaction pathway.
Experimental Protocol:
Step 1: Conversion of (R)-3-Hexanol to a Sulfonate Ester (e.g., Tosylate)
-
Dissolve (R)-3-hexanol in a suitable aprotic solvent such as pyridine or dichloromethane at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) in a 1:1.1 molar ratio of alcohol to TsCl.
-
Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with cold water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-hexyl tosylate.
Step 2: Nucleophilic Substitution with Iodide
-
Dissolve the crude (R)-3-hexyl tosylate in a polar aprotic solvent like acetone or DMF.
-
Add sodium iodide (NaI) in excess (typically 1.5-3 equivalents).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with sodium thiosulfate solution (to remove excess iodine) and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting (S)-3-Iodohexane by vacuum distillation.
This procedure leverages the excellent leaving group ability of the tosylate and the nucleophilicity of the iodide ion to facilitate an S(_N)2 reaction, resulting in the desired product with inverted stereochemistry.[3][4][5]
Chemical Reactivity and Applications in Drug Development
The utility of this compound in organic synthesis stems from the reactivity of the carbon-iodine bond. The iodide ion is an excellent leaving group, making this compound a proficient substrate for nucleophilic substitution reactions and a precursor for organometallic reagents.
Nucleophilic Substitution Reactions
This compound readily undergoes S(_N)2 reactions with a variety of nucleophiles. For instance, reaction with sodium cyanide introduces a nitrile group, extending the carbon chain and providing a versatile functional group for further transformations.[6]
General Experimental Protocol for N-Alkylation:
Iodoalkanes are frequently used to alkylate amines, a common reaction in the synthesis of pharmaceutical compounds.[7]
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq) and a suitable solvent (e.g., acetonitrile, DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Add this compound (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting amine is consumed.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product via column chromatography or distillation.
The introduction of the hexyl group can modulate physicochemical properties such as lipophilicity, which can in turn influence a drug candidate's membrane permeability and pharmacokinetic profile.[7]
Grignard Reagent Formation
This compound can be used to prepare the corresponding Grignard reagent, 3-hexylmagnesium iodide. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.
Experimental Protocol for Grignard Reagent Formation:
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar).
-
Place magnesium turnings in a flask with a crystal of iodine (as an activator).
-
Add anhydrous diethyl ether or THF as the solvent.
-
Slowly add a solution of this compound in the same anhydrous solvent to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the formation of the Grignard reagent.
-
The resulting solution of 3-hexylmagnesium iodide can then be used in subsequent reactions.
Conclusion
This compound is a valuable and reactive intermediate for chemical synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a practical building block for constructing more complex molecular architectures. For professionals in drug development, the ability to use this compound to introduce alkyl chains provides a strategic tool for modulating the pharmacological properties of lead compounds to enhance their efficacy and metabolic stability.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For professionals in research, discovery, and drug development, a thorough understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 3-iodohexane, a halogenated alkane. Due to the limited availability of experimentally derived public data, this guide utilizes predicted spectral data from established chemical databases, supplemented with generalized experimental protocols applicable to this class of compounds.
Predicted ¹H NMR Spectral Data of this compound
The proton NMR spectrum of this compound is characterized by signals corresponding to the thirteen protons in the molecule. The chemical shifts are influenced by the electronegativity of the iodine atom and the alkyl chain's structure. Protons closer to the iodine atom are expected to be deshielded and resonate at a higher chemical shift (downfield).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 4.1 - 4.3 | Multiplet | - |
| H-2, H-4 | 1.7 - 1.9 | Multiplet | - |
| H-5 | 1.3 - 1.5 | Multiplet | - |
| H-1, H-6 | 0.9 - 1.0 | Triplet | ~ 7.4 |
Note: The data presented in this table is predicted and may vary from experimentally determined values. The multiplets for H-2, H-3, H-4, and H-5 arise from complex spin-spin coupling.
Predicted ¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom directly bonded to the iodine (C-3) is expected to have a significantly different chemical shift compared to the other alkyl carbons due to the heavy atom effect of iodine.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | ~40 |
| C-2 | ~35 |
| C-4 | ~30 |
| C-5 | ~22 |
| C-1 | ~14 |
| C-6 | ~11 |
Note: This data is based on predictions from chemical shift databases. The reference to A. Ejchart, Org. Magn. Resonance 15, 22 (1981) suggests the existence of experimental data, though it was not accessible for this guide.[1]
Experimental Protocols for NMR Spectroscopy of Haloalkanes
The acquisition of high-quality NMR spectra requires careful sample preparation and the selection of appropriate experimental parameters. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of a haloalkane like this compound.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent is used to avoid overwhelming solvent signals in the ¹H NMR spectrum.[2][3] Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound due to its excellent dissolving power for many organic compounds and ease of removal.[2][4]
-
Concentration: A sufficient concentration of the analyte is required for good signal-to-noise. For routine ¹H NMR, 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is often necessary due to the lower natural abundance of the ¹³C isotope.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0 ppm.[3]
2. NMR Spectrometer Parameters:
-
Spectrometer Frequency: Routine analysis of small molecules is typically performed on spectrometers with operating frequencies ranging from 300 to 600 MHz for ¹H NMR.[5][6][7] Higher field strengths offer better resolution and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: For a sufficiently concentrated sample, a single scan may be adequate. For more dilute samples, multiple scans (e.g., 8, 16, or more) are averaged to improve the signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is typical to allow for nuclear relaxation.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, often ranging from several hundred to several thousand.
-
Relaxation Delay: A short relaxation delay (e.g., 2 seconds) is often used in routine acquisitions.
-
Visualization of this compound Structure and NMR Assignments
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure of this compound with carbon atom numbering.
Caption: A logical workflow for the NMR analysis of this compound.
References
- 1. This compound | C6H13I | CID 33018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Solvents [sigmaaldrich.com]
- 3. 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. quora.com [quora.com]
Unraveling the Fragmentation Jigsaw: An In-depth Technical Guide to the Mass Spectrometry of 3-Iodohexane
For Immediate Release
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-iodohexane. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the fragmentation pathways, a quantitative summary of the mass spectrum, and a standardized experimental protocol.
Introduction
This compound (C₆H₁₃I) is a halogenated alkane with a molecular weight of approximately 212.07 g/mol .[1][2][3] Understanding its fragmentation behavior under electron ionization is crucial for its identification and structural elucidation in complex mixtures. Mass spectrometry is a powerful analytical technique that provides detailed information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions.[4] In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation into smaller, characteristic ions.
Predicted Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 212 | [C₆H₁₃I]⁺ | C₆H₁₃I | Molecular Ion (M⁺) |
| 127 | [I]⁺ | I | Iodine Cation |
| 85 | [C₆H₁₃]⁺ | C₆H₁₃ | Hexyl Cation (Loss of I) |
| 57 | [C₄H₉]⁺ | C₄H₉ | Butyl Cation |
| 43 | [C₃H₇]⁺ | C₃H₇ | Propyl Cation |
| 29 | [C₂H₅]⁺ | C₂H₅ | Ethyl Cation |
Fragmentation Pathway
The fragmentation of the this compound molecular ion is primarily driven by the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, and by cleavages of the carbon-carbon bonds. The major fragmentation pathways are illustrated in the diagram below.
References
Solubility Profile of 3-Iodohexane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-iodohexane in a range of common organic solvents. Understanding the solubility of this haloalkane is critical for its application in organic synthesis, reaction chemistry, and various drug development processes. This document outlines its qualitative solubility, details a general experimental protocol for solubility determination, and provides a logical workflow for assessing its behavior in different solvent systems.
Core Principles of this compound Solubility
This compound (C₆H₁₃I) is a six-carbon alkyl halide. Its solubility is primarily governed by the "like dissolves like" principle, which dictates that substances with similar intermolecular forces tend to be miscible. The this compound molecule possesses a non-polar alkyl chain and a weakly polar carbon-iodine bond. Consequently, it exhibits favorable solubility in non-polar and weakly polar organic solvents where London dispersion forces are the predominant intermolecular interactions.[1][2] Conversely, its solubility is limited in highly polar solvents.[3] It is poorly soluble in water due to its inability to form strong hydrogen bonds.[2][3][4]
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity | Expected Solubility | Predominant Intermolecular Forces |
| Hexane | Non-polar | High | London Dispersion Forces |
| Toluene | Non-polar | High | London Dispersion Forces, π-stacking |
| Diethyl Ether | Weakly Polar | High | London Dispersion Forces, Dipole-Dipole |
| Chloroform | Weakly Polar | Soluble | London Dispersion Forces, Dipole-Dipole |
| Dichloromethane | Polar Aprotic | Soluble | London Dispersion Forces, Dipole-Dipole |
| Acetone | Polar Aprotic | Moderately Soluble | London Dispersion Forces, Dipole-Dipole |
| Ethanol | Polar Protic | Sparingly Soluble | London Dispersion Forces, Dipole-Dipole, Hydrogen Bonding (solvent) |
| Methanol | Polar Protic | Sparingly Soluble | London Dispersion Forces, Dipole-Dipole, Hydrogen Bonding (solvent) |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the qualitative and semi-quantitative solubility of this compound in a target organic solvent. This method can be adapted for various laboratory settings.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, dichloromethane, acetone, ethanol, methanol)
-
Small test tubes or vials
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Constant temperature bath (optional, for temperature-dependent studies)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Initial Solvent Addition: In a small test tube, add a measured volume (e.g., 1 mL) of the chosen organic solvent.
-
Incremental Solute Addition: To the solvent, add a small, known amount of this compound (e.g., 25 mg or 0.05 mL).[5]
-
Mixing: Cap the test tube and vortex the mixture vigorously for 30-60 seconds to facilitate dissolution.[5]
-
Observation: Visually inspect the solution for any undissolved solute. If the this compound has completely dissolved, proceed to the next step. If not, the compound is considered insoluble or sparingly soluble at this concentration.
-
Iterative Addition: Continue adding small, known increments of this compound to the solution, vortexing thoroughly after each addition.
-
Saturation Point: The point at which a solid or liquid phase of this compound persists after vigorous mixing is the saturation point.
-
Classification: Based on the amount of this compound dissolved in the volume of solvent, the solubility can be qualitatively classified as:
-
Highly Soluble: A large amount of solute dissolves.
-
Soluble: A moderate amount of solute dissolves.
-
Sparingly Soluble: Only a small amount of solute dissolves.
-
Insoluble: No significant amount of solute dissolves.[5]
-
-
Temperature Control (Optional): For more precise measurements, the entire procedure can be carried out in a constant temperature bath to determine solubility at a specific temperature.
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for assessing the solubility of this compound.
Caption: Logical workflow for determining the solubility of this compound.
References
Theoretical Calculation of the C–I Bond Dissociation Energy in 3-Iodohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methods for calculating the carbon-iodine (C–I) bond dissociation energy (BDE) of 3-iodohexane. A precise understanding of BDE is crucial for predicting chemical reactivity, stability, and reaction mechanisms, which are fundamental aspects of drug design and development. This document outlines the requisite computational protocols, discusses the selection of appropriate theoretical models, and presents the necessary steps to achieve accurate and reliable BDE values. Particular emphasis is placed on the importance of spin-orbit coupling corrections for iodine-containing compounds. While experimental data for this compound is scarce, this guide establishes a robust computational framework applicable to this and other iodoalkanes.
Introduction to Bond Dissociation Energy
The bond dissociation energy is a fundamental concept in chemistry that quantifies the strength of a chemical bond.[1] It is defined as the standard enthalpy change when a bond is cleaved homolytically, resulting in two radical fragments.[1] For this compound, the C–I BDE corresponds to the enthalpy change of the following reaction:
CH₃CH₂CH(I)CH₂CH₂CH₃ → CH₃CH₂ĊHCH₂CH₂CH₃ + I•
A thorough understanding of the C–I BDE is critical for predicting the thermal and photochemical stability of iodinated organic molecules. In the context of drug development, many pharmacologically active compounds contain halogens, and their metabolic pathways can involve the cleavage of carbon-halogen bonds. Therefore, accurate BDE values are invaluable for predicting potential metabolic liabilities and understanding mechanisms of drug action or toxicity.
Theoretical Framework for BDE Calculation
The theoretical calculation of BDE relies on the principles of quantum chemistry to determine the energies of the parent molecule and its resulting radicals. The BDE at 0 K is calculated as the difference between the sum of the energies of the products (the 3-hexyl radical and an iodine atom) and the energy of the reactant (this compound):
BDE₀ₖ = [E(CH₃CH₂ĊHCH₂CH₂CH₃) + E(I•)] - E(CH₃CH₂CH(I)CH₂CH₂CH₃)
To obtain the BDE at 298 K (DH₂₉₈), thermal corrections to the electronic energies are necessary. These are obtained from frequency calculations and include the zero-point vibrational energy (ZPVE) and the thermal enthalpy contributions.
The Importance of Spin-Orbit Coupling
For heavy elements like iodine, relativistic effects, particularly spin-orbit coupling (SOC), become significant.[2] The iodine atom has a ²P ground state, which splits into ²P₃/₂ and ²P₁/₂ states due to SOC. Standard quantum chemical calculations often do not account for this, leading to inaccuracies. The experimental spin-orbit coupling correction for an iodine atom is approximately -7.2 kJ/mol.[3] This correction must be applied to the energy of the iodine atom to obtain an accurate BDE.[2][3]
Detailed Computational Protocol
The following steps outline a robust protocol for the theoretical calculation of the C–I bond dissociation energy of this compound.
-
Geometry Optimization: The first step is to obtain the minimum energy structures of the this compound molecule, the 3-hexyl radical, and the iodine atom. This is typically performed using Density Functional Theory (DFT) or other ab initio methods.
-
Frequency Calculations: Following successful geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculations: To improve the accuracy of the electronic energies, single-point energy calculations are often performed using a higher level of theory or a larger basis set on the optimized geometries.
-
BDE Calculation: The BDE is then calculated using the energies obtained from the steps above, including thermal corrections and the spin-orbit coupling correction for the iodine atom.
The entire computational workflow can be visualized as follows:
Selection of Computational Methods
The accuracy of the calculated BDE is highly dependent on the chosen theoretical method and basis set. For halogenated compounds, certain methods have demonstrated better performance.
Density Functional Theory (DFT)
DFT methods offer a good balance between computational cost and accuracy. Several functionals have been assessed for their performance in calculating BDEs of halogenated molecules.
-
PBEPBE: This is a non-empirical generalized gradient approximation (GGA) functional.[4] While widely applicable, it may not always provide the highest accuracy for BDEs.
-
B3LYP: A popular hybrid functional that often provides improved accuracy over GGA functionals for thermochemical properties.[5]
-
B3P86: This hybrid functional has been shown to be particularly reliable for calculating the BDEs of halogenated molecules, often outperforming B3LYP.[3]
Composite Methods
Composite methods, such as the Gaussian-n (Gn) theories, aim to achieve high accuracy by combining calculations at different levels of theory with empirical corrections.
-
G3B3 (Gaussian-3 using B3LYP geometries): This method is a variation of the G3 theory that uses B3LYP for geometry optimizations and zero-point energy calculations.[6] It has been shown to predict BDEs with an accuracy of about 8.4 kJ/mol.[6]
Basis Sets
The choice of basis set is also crucial. For calculations involving heavy elements like iodine, it is important to use basis sets that include polarization and diffuse functions. For iodine, effective core potentials (ECPs) are often used to account for relativistic effects in the core electrons. Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed.
The logical relationship for selecting a computational method can be represented as follows:
Data Presentation and Expected Accuracy
| Method | Typical Mean Absolute Deviation (kJ/mol) for C-X BDEs | Reference |
| B3LYP | 16.7 - 20.9 (underestimation) | [6] |
| B3P86 | ~6 | [3] |
| G3B3 | ~8.4 | [6] |
| Experimental C-I BDEs for similar molecules | ||
| CH₃-I | ~234 | [3] |
| C₂H₅-I | ~222 |
Note: The accuracy of DFT methods can be sensitive to the specific system under study.
Conclusion
The theoretical calculation of the C–I bond dissociation energy in this compound is a tractable problem using modern computational chemistry methods. A successful protocol involves careful geometry optimization and frequency calculations, followed by higher-level single-point energy calculations. For accurate results, it is imperative to select an appropriate level of theory, with methods like B3P86 and G3B3 being strong candidates, and to apply the necessary spin-orbit coupling correction for the iodine atom. The framework presented in this guide provides a solid foundation for researchers to obtain reliable BDE values for this compound and other iodinated compounds, thereby aiding in the prediction of their chemical behavior and metabolic fate.
References
- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 2. Probing the Potential Energy Profile of the I + (H2O)3 → HI + (H2O)2OH Forward and Reverse Reactions: High Level CCSD(T) Studies with Spin-Orbit Coupling Included - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. computational chemistry - What's the difference between PBE and B3LYP methods? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereospecific Synthesis of (S)-3-Iodohexane from (R)-3-hexanol
Abstract: This technical guide provides a comprehensive overview and detailed experimental protocol for the stereospecific synthesis of (S)-3-iodohexane from (R)-3-hexanol. The synthesis proceeds via a two-step sequence involving the conversion of the chiral secondary alcohol into a tosylate, followed by a nucleophilic substitution with sodium iodide. This method ensures a complete inversion of stereochemistry at the chiral center, yielding the desired (S)-enantiomer with high purity and yield. This guide includes detailed reaction mechanisms, experimental procedures, purification techniques, and characterization data, intended for use by professionals in organic synthesis and drug development.
Introduction
Chiral alkyl iodides are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry, where stereochemistry plays a crucial role in biological activity. The development of reliable methods for the stereospecific synthesis of these compounds is of significant interest. This guide details a robust and well-established method for the synthesis of (S)-3-iodohexane from the readily available (R)-3-hexanol.
The described synthetic strategy involves two key transformations:
-
Tosylation of (R)-3-hexanol: The hydroxyl group of the alcohol is converted into a p-toluenesulfonate (tosylate) group. This reaction proceeds with the retention of the original stereoconfiguration.
-
Nucleophilic Substitution (S(_N)2): The resulting (R)-3-hexyl tosylate undergoes a bimolecular nucleophilic substitution (S(_N)2) reaction with sodium iodide. This step proceeds with a complete inversion of stereochemistry, yielding the final product, (S)-3-iodohexane.
Reaction Mechanism and Stereochemistry
The overall transformation from (R)-3-hexanol to (S)-3-iodohexane is designed to control the stereochemical outcome. The mechanism for each step is detailed below.
Step 1: Tosylation with Retention of Configuration The reaction of (R)-3-hexanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, converts the alcohol into a tosylate.[1] In this step, the C-O bond of the alcohol is not broken; therefore, the configuration at the chiral center is retained. The product of this step is (R)-3-hexyl tosylate.
Step 2: S(_N)2 Reaction with Inversion of Configuration The tosylate group is an excellent leaving group. When (R)-3-hexyl tosylate is treated with a source of iodide ions, such as sodium iodide in acetone, a classic S(_N)2 reaction occurs.[2] The iodide nucleophile attacks the carbon atom bearing the tosylate group from the side opposite to the leaving group (backside attack).[2] This concerted mechanism results in the inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[2] Thus, (R)-3-hexyl tosylate is converted to (S)-3-iodohexane.
Experimental Protocols
Materials and Methods All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware.[3]
Step 1: Synthesis of (R)-3-hexyl p-toluenesulfonate
-
Procedure:
-
To a solution of (R)-3-hexanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottomed flask, add triethylamine (1.5 eq.).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[4]
-
Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water. Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-3-hexyl tosylate, which can be used in the next step without further purification.
-
Step 2: Synthesis of (S)-3-Iodohexane
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude (R)-3-hexyl tosylate (1.0 eq.) and sodium iodide (1.5 eq.) in anhydrous acetone.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water, followed by a wash with aqueous sodium thiosulfate solution to remove any residual iodine, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-iodohexane.
-
Purification and Characterization
Purification The crude (S)-3-iodohexane can be purified by flash column chromatography on silica gel.[7]
-
Column: Silica gel (230-400 mesh)
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate in hexanes) is typically effective.
-
Procedure: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield pure (S)-3-iodohexane as a colorless to pale yellow oil.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy.[8][9]
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): The enantiomeric excess (e.e.) of the (S)-3-iodohexane is determined by analysis on a chiral stationary phase.[10][11][12]
Quantitative Data Summary
The following tables summarize the typical reaction conditions and expected results for the synthesis of (S)-3-iodohexane.
Table 1: Reaction Conditions and Expected Results
| Step | Reaction | Reactants (molar eq.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Expected e.e. (%) |
| 1 | Tosylation | (R)-3-hexanol (1.0), TsCl (1.2), Et₃N (1.5) | DCM | 0 | 4 | 90-95 | N/A |
| 2 | S(_N)2 Iodination | (R)-3-hexyl tosylate (1.0), NaI (1.5) | Acetone | Reflux (56) | 12-18 | 85-90 | >98 |
Table 2: Expected NMR Characterization Data for (S)-3-Iodohexane
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 4.05 - 3.95 | m | - | -CHI- |
| ¹H | 1.90 - 1.70 | m | - | -CH₂- (next to CHI) |
| ¹H | 1.50 - 1.20 | m | - | -CH₂- (other) |
| ¹H | 0.95 - 0.85 | t | ~7 | -CH₃ |
| ¹³C | ~45 | - | - | -CHI- |
| ¹³C | ~35 | - | - | -CH₂- |
| ¹³C | ~20 | - | - | -CH₂- |
| ¹³C | ~14 | - | - | -CH₃ |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.[13]
Conclusion
The two-step synthesis of (S)-3-iodohexane from (R)-3-hexanol via a tosylate intermediate is a highly efficient and stereospecific method. The process, which involves a retention of configuration during tosylation followed by a complete inversion during the S(_N)2 reaction with iodide, provides the desired product in high yield and excellent enantiomeric excess. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. organic chemistry - Why does using NaI as a nucleophile and acetone as solvent lead to an SN2 reaction mechanism instead of SN1? Is I- not considered a weak nucleophile? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Purification [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. gcms.cz [gcms.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
A Guide to Historical Methods for the Synthesis of Secondary Iodoalkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core historical methods developed for the synthesis of secondary iodoalkanes. These foundational techniques, primarily established in the late 19th and early 20th centuries, remain fundamental to the principles of organic synthesis. This document details the key reaction pathways, provides experimental protocols for seminal syntheses, and presents quantitative data to allow for a comparative understanding of these methods.
Introduction
Secondary iodoalkanes are valuable intermediates in organic synthesis, prized for the high reactivity of the carbon-iodine bond, which makes them excellent substrates for nucleophilic substitution and the formation of organometallic reagents. The methods developed for their synthesis were pivotal in the advancement of synthetic organic chemistry. This guide focuses on three primary historical strategies: the conversion of secondary alcohols, the hydroiodination of alkenes, and the halide exchange of other secondary alkyl halides.
Synthesis from Secondary Alcohols
The most common historical route to secondary iodoalkanes involves the substitution of the hydroxyl group of a secondary alcohol. This was typically achieved using a source of hydrogen iodide (HI), often generated in situ to avoid the instability of concentrated aqueous HI.
Reaction with Hydrogen Iodide (from NaI/KI and Acid)
A prevalent method involved the reaction of a secondary alcohol with hydrogen iodide produced by the addition of a strong, non-oxidizing acid to an alkali metal iodide. Phosphoric(V) acid (H₃PO₄) was preferred over sulfuric acid, as the latter can oxidize the iodide ion to iodine, reducing the yield of the desired alkyl iodide.[1][2] The reaction proceeds via an Sₙ2 mechanism for secondary alcohols, resulting in an inversion of stereochemistry.[3]
Experimental Protocol: Synthesis of a Secondary Iodoalkane (General Procedure)
-
To a dry round-bottom flask, add the secondary alcohol.
-
In a separate vessel, prepare a mixture of 95% phosphoric acid and potassium iodide. This should be done cautiously due to the exothermic nature of the reaction and the evolution of HI gas.
-
Cool the flask containing the alcohol in an ice bath and slowly add the phosphoric acid-potassium iodide mixture with constant stirring.
-
After the addition is complete, attach a reflux condenser and heat the mixture. The reaction time and temperature will vary depending on the specific alcohol.
-
Upon completion, the secondary iodoalkane can be isolated by distillation from the reaction mixture.
-
The crude product is then washed sequentially with water, a dilute sodium thiosulfate or sodium bisulfite solution (to remove any traces of iodine), and finally with a saturated sodium chloride solution.
-
The organic layer is dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate) and purified by fractional distillation.
Reaction with Phosphorus and Iodine
An alternative and widely used historical method involves the in situ formation of phosphorus(III) iodide (PI₃) from red or yellow phosphorus and elemental iodine, which then reacts with the alcohol.[4] This method is effective for a range of alcohols and avoids the use of strong acids.
Experimental Protocol: Synthesis of 2-Iodopropane
-
In a 250 mL distillation flask connected to a condenser and receiver, place 70 g of iodine, 45 g of glycerol, and 30 g of water.
-
Carefully and gradually add 10 g of yellow phosphorus in small pieces. The reaction can be vigorous; allow the reaction to subside after each addition. If the reaction does not start, gentle warming may be required.
-
Once all the phosphorus has been added, heat the flask until no more oily liquid distills over.
-
The collected distillate is then washed sequentially with 10% sodium hydroxide solution, sodium thiosulfate solution, another portion of 10% sodium hydroxide solution, and finally with water.
-
Dry the crude 2-iodopropane over anhydrous calcium chloride for 24 hours.
-
Purify the final product by fractional distillation, collecting the fraction that boils at 88-90 °C.
Synthesis via Halide Exchange: The Finkelstein Reaction
Named after the German chemist Hans Finkelstein, this reaction, first reported in 1910, is a classic Sₙ2 process that converts an alkyl chloride or bromide into the corresponding alkyl iodide.[3][5] The reaction is driven to completion by taking advantage of the differential solubility of the halide salts. Sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not, causing it to precipitate and shift the equilibrium toward the iodoalkane product according to Le Châtelier's principle.[3][6] While highly effective for primary halides, this reaction is also applicable to secondary halides, although reaction rates are generally slower.[3]
Experimental Protocol: Synthesis of a Secondary Iodoalkane from a Secondary Bromoalkane (General Procedure)
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide in anhydrous acetone. A molar excess of sodium iodide is typically used.
-
Add the secondary alkyl bromide to the solution.
-
Heat the mixture to reflux with stirring. Reaction times can vary from several hours to overnight, depending on the reactivity of the substrate.
-
As the reaction proceeds, a precipitate of sodium bromide will form.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Most of the acetone is removed from the filtrate by distillation.
-
The remaining residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is separated, washed with a dilute sodium thiosulfate solution to remove any traces of iodine, and then with a saturated sodium chloride solution.
-
The organic solution is dried over an anhydrous drying agent and the solvent is removed by evaporation.
-
The final secondary iodoalkane is purified by distillation.
Synthesis from Alkenes: Hydroiodination
The addition of hydrogen iodide (HI) across the double bond of an alkene is a direct method for the synthesis of iodoalkanes. In accordance with Markovnikov's rule, the addition of HI to an unsymmetrical alkene results in the iodine atom bonding to the more substituted carbon, thus producing a secondary iodoalkane from a terminal alkene.[7][8]
Experimental Protocol: Synthesis of 2-Iodopropane from Propene (Conceptual Procedure)
Historically, this reaction would be carried out by bubbling propene gas through a solution of hydrogen iodide, or a solution where HI is generated in situ.
-
Propene gas is passed through a suitable solvent (e.g., a non-reactive organic solvent) containing concentrated hydriodic acid.
-
The reaction vessel is typically cooled to control the exothermic reaction and to prevent the loss of the volatile alkene.
-
After the reaction is complete, the mixture is washed with water, a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid, and a sodium thiosulfate solution to remove excess iodine.
-
The organic layer is then dried and the 2-iodopropane is purified by distillation.
Quantitative Data Summary
The following table summarizes representative yields for the historical synthesis of secondary iodoalkanes. It is important to note that yields reported in early literature can be variable based on the purity of reagents and the techniques available at the time.
| Starting Material | Product | Method | Reagents | Reported Yield (%) | Reference |
| Isopropyl Alcohol | 2-Iodopropane | From Alcohol | Yellow P, I₂, Glycerol, H₂O | 80 | |
| Dibutyl Ether | 1-Iodobutane | From Ether/Alcohol | KI, 95% H₃PO₄ | 81 | [9] |
*Note: While this example is for a primary iodoalkane from an ether, the study indicates the method's applicability to alcohols for preparing iodides, with similar high efficiency.
Diagrams of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic methods.
Caption: Overview of historical synthetic pathways to secondary iodoalkanes.
Caption: Experimental workflow for the Finkelstein reaction.
References
- 1. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 2. Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. historyofscience.com [historyofscience.com]
- 6. brainly.in [brainly.in]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. echemi.com [echemi.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Methodological & Application
Application Notes and Protocols: Formation of 3-Hexylmagnesium Iodide
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent 3-hexylmagnesium iodide from 3-iodohexane and magnesium metal. Grignard reagents are powerful organometallic compounds essential for forming new carbon-carbon bonds in organic synthesis.[1][2] The protocol details the necessary materials, step-by-step procedures for preparation and titration, and critical parameters influencing the reaction's success. Emphasis is placed on maintaining anhydrous conditions, proper initiation techniques, and safety considerations. This guide is intended for researchers and professionals in chemical synthesis and drug development.
Principle and Mechanism
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3] In the case of this compound, the magnesium atom inserts into the carbon-iodine bond. This process reverses the polarity of the carbon atom from electrophilic in the alkyl halide to strongly nucleophilic and basic in the organomagnesium compound, a concept known as "umpolung".[3] The reaction is typically conducted in an aprotic, anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent by forming a coordination complex.[3][4][5] The presence of water or other protic compounds will rapidly destroy the reagent.[4][5][6]
The reaction is understood to proceed through a radical mechanism on the surface of the magnesium metal.[7]
Caption: Reaction pathway for Grignard reagent formation.
Experimental Protocols
Extreme care must be taken to ensure all glassware and reagents are scrupulously dry, as Grignard reagents react readily with water.[8][9]
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Vendor | |
| Magnesium Turnings | 99.8%, anhydrous | Standard Vendor | Should be fresh and have a metallic luster. |
| Diethyl Ether (Et₂O) or THF | Anhydrous, ≥99.8% | Standard Vendor | Must be freshly distilled or from a sealed bottle.[4][5][6] |
| Iodine | Crystal, Reagent | Standard Vendor | Used as an activator.[10][11] |
| Equipment | |||
| Three-neck round-bottom flask | - | - | All glassware must be oven or flame-dried before use.[9][10] |
| Reflux Condenser | - | - | Topped with a drying tube (CaCl₂ or CaSO₄). |
| Pressure-equalizing dropping funnel | - | - | For controlled addition of the alkyl halide. |
| Magnetic stirrer and stir bar | - | - | |
| Inert Gas Supply (N₂ or Ar) | High Purity | - | To maintain an inert atmosphere. |
2.2. Protocol 1: Synthesis of 3-Hexylmagnesium Iodide
This protocol describes the synthesis on a 50 mmol scale.
-
Apparatus Setup: Assemble the flame-dried three-neck flask with the reflux condenser (topped with a drying tube), dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a positive flow of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.5 g, 61.5 mmol, 1.2 eq) into the flask. Add one or two small crystals of iodine.[10][12] The iodine helps to etch the passivating magnesium oxide layer on the metal surface.[11][13]
-
Solvent Addition: Add approximately 15 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium.
-
Initiation: Prepare a solution of this compound (10.6 g, 50 mmol) in 35 mL of anhydrous diethyl ether in the dropping funnel. Add a small portion (~5 mL) of this solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the brown iodine color, gentle bubbling on the magnesium surface, and the solution turning cloudy and gray.[9][12]
-
Reagent Addition: Once the reaction is self-sustaining, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[14] The reaction is exothermic. If reflux becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.
-
Reaction Completion: After the addition is complete, continue to stir the mixture. If reflux has ceased, gently heat the mixture using a warm water bath for an additional 30-60 minutes to ensure the reaction goes to completion. The final solution should appear as a cloudy, grayish-brown mixture.
-
Use and Storage: Cool the Grignard reagent to room temperature. The solution should be used immediately for subsequent reactions. Its concentration can be determined by titration (see Protocol 2.3).
2.3. Protocol 2: Titration and Concentration Determination
It is crucial to determine the exact molarity of the prepared Grignard solution before use in stoichiometric reactions.
-
Preparation: Under an inert atmosphere, accurately transfer 1.0 mL of the Grignard solution to a dry 125 mL Erlenmeyer flask. Add ~10 mL of anhydrous THF and a few drops of a suitable indicator (e.g., 1,10-phenanthroline).
-
Titration: Titrate the solution with a standardized solution of sec-butanol in xylene (~1.0 M) until the indicator endpoint is reached (a color change from orange to colorless).
-
Calculation: Calculate the molarity (M) of the Grignard reagent using the formula: M_Grignard = (M_titrant × V_titrant) / V_Grignard
Workflow and Data
The overall experimental process follows a logical sequence of preparation, reaction, and analysis.
Caption: Experimental workflow for Grignard reagent synthesis.
3.1. Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the synthesis of 3-hexylmagnesium iodide.
| Parameter | Value / Condition | Notes |
| Stoichiometry | 1.0 eq. This compound / 1.2-1.5 eq. Mg | A slight excess of magnesium is used to ensure complete consumption of the alkyl halide.[15] |
| Solvent | Anhydrous Diethyl Ether or THF | THF is a more effective coordinating solvent and may be required for less reactive halides.[3] |
| Concentration | ~0.5 - 1.5 M | Higher concentrations can increase side reactions. |
| Temperature | Gentle Reflux (~35 °C for Et₂O, ~66 °C for THF) | The reaction is exothermic; external heating is only applied after the initial reaction subsides. |
| Reaction Time | 1 - 3 hours | Includes addition time and final stirring. |
| Expected Yield | 50 - 90% | Yields are highly dependent on reagent quality and anhydrous technique.[15] |
Potential Side Reactions
The primary side reaction is Wurtz-type coupling, where the Grignard reagent reacts with unreacted alkyl halide to form a dimer (in this case, isomers of dodecane).[8] This is more prevalent at higher temperatures and concentrations.
-
R-MgX + R-X → R-R + MgX₂
Additionally, if the Grignard reagent is sterically hindered, it may act as a base rather than a nucleophile in subsequent reactions, leading to deprotonation of acidic substrates.[1]
Safety Precautions
-
Flammability: Diethyl ether and THF are extremely flammable. All operations must be conducted in a certified fume hood, away from ignition sources.
-
Reactivity: Grignard reagents are highly reactive with water, protic solvents, oxygen, and carbon dioxide. Maintain an inert atmosphere at all times.
-
Health Hazards: this compound is a hazardous chemical. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Peroxides: Ethers like diethyl ether and THF can form explosive peroxides upon exposure to air and light.[4] Use freshly opened or tested solvents.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. adichemistry.com [adichemistry.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 11. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Reddit - The heart of the internet [reddit.com]
Application Note and Protocol: Synthesis of 3-Azidohexane via Nucleophilic Substitution
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-azidohexane from 3-iodohexane using sodium azide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a robust and widely utilized transformation in organic synthesis for the introduction of the versatile azide moiety.[1][2] Organic azides are valuable intermediates in drug development and chemical biology, serving as precursors for amines or participating in highly reliable "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition.[3][4] This application note includes a step-by-step experimental procedure, tables of physicochemical and reaction data, critical safety precautions, and graphical representations of the experimental workflow and reaction mechanism.
Introduction
The conversion of alkyl halides to organic azides is a cornerstone of synthetic chemistry. The azide functional group is an energetic and versatile moiety that can be readily transformed into other functional groups, most notably primary amines upon reduction.[2][5] Furthermore, its application in bioorthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made it an indispensable tool for drug discovery, proteomics, and materials science.[4]
The reaction of this compound, a secondary alkyl halide, with sodium azide (NaN3) is an effective method for producing 3-azidohexane.[1] The azide anion (N3-) is an excellent nucleophile, and its reaction with secondary halides proceeds efficiently, typically through an SN2 pathway.[4][6] This mechanism involves a backside attack on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry if the carbon is a chiral center. The choice of a polar aprotic solvent is crucial to solvate the sodium cation while leaving the azide anion highly reactive.[4]
This protocol details a representative procedure for this synthesis, providing a reliable foundation for researchers requiring 3-azidohexane as a synthetic intermediate.
Physicochemical and Spectroscopic Data
Quantitative data for the reactant and the expected product are summarized below for reference.
Table 1: Physicochemical Properties of Reactant and Product
| Property | This compound (Reactant) | 3-Azidohexane (Product) |
| Molecular Formula | C₆H₁₃I | C₆H₁₃N₃ |
| Molecular Weight | 212.07 g/mol [7] | 127.19 g/mol [3][8] |
| Appearance | Colorless to light yellow liquid | Colorless liquid (Expected) |
| Boiling Point | 81-82 °C @ 49 Torr[9] | Not available (Expected to be lower than this compound) |
| Density | ~1.42 g/mL[9] | Not available (Expected to be < 1.0 g/mL) |
| CAS Number | 31294-91-4[7] | Not available |
Note: Some properties for 3-azidohexane are estimated or based on its isomer, 1-azidohexane, due to a lack of specific experimental data in the searched literature.
Table 2: Expected Spectroscopic Data for 3-Azidohexane
| Spectroscopy | Characteristic Peak/Signal |
| FT-IR | Strong, sharp absorption band at ~2100 cm⁻¹ (asymmetric N=N=N stretch). This is the most prominent and diagnostic peak for the azide functional group.[1] |
| ¹H-NMR | The proton on the carbon bearing the azide group (H-3) is expected to appear as a multiplet in the range of δ 3.0-3.5 ppm. Other signals will correspond to the aliphatic chain protons. |
| ¹³C-NMR | The carbon atom directly attached to the azide group (C-3) is expected to have a chemical shift in the range of δ 50-60 ppm. For comparison, the C-N carbon in azidocyclohexane appears at δ 51.57 ppm.[1] The remaining alkyl carbons will appear at higher fields (lower δ values). |
| Mass Spec | The molecular ion peak (M⁺) would be observed at m/z = 127. A prominent peak at m/z = 99 corresponding to the loss of nitrogen gas ([M-N₂]⁺) is also characteristic of organic azides. |
Experimental Protocol
This protocol is a representative method based on established procedures for SN2 reactions with sodium azide.[10]
Materials and Equipment:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 0.5 M concentration).
-
Addition of Azide: To the stirred solution, carefully add sodium azide (2.0 eq). Caution: Sodium azide is highly toxic and explosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.[10][11]
-
Reaction: Heat the reaction mixture to 60 °C using an oil bath.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing an equal volume of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Washing: Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Caution: Do not heat the crude azide product to high temperatures during solvent removal.[4]
-
Purification: The crude 3-azidohexane can be purified by vacuum distillation. Extreme Caution: Organic azides can be explosive, especially upon heating or shock.[3] Purification should be conducted behind a blast shield.
Table 3: Representative Reaction Parameters
| Parameter | Value / Condition |
| Reactant | This compound |
| Reagent | Sodium Azide (NaN₃) |
| Stoichiometry | 1.0 eq this compound : 2.0 eq NaN₃ |
| Solvent | Anhydrous DMF |
| Concentration | ~0.5 M |
| Temperature | 60 °C |
| Reaction Time | 12 - 24 hours (monitor by TLC/GC) |
| Workup | Aqueous quench, extraction with diethyl ether |
| Purification | Vacuum Distillation (with extreme caution) |
| Expected Yield | Moderate to High (>70%) |
Safety Precautions
-
Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[11] It is also explosive when heated or subjected to shock. Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid (HN₃).[11] Do not use halogenated solvents like dichloromethane, as they can form extremely explosive diazidomethane.[4][11]
-
Organic Azides: Low molecular weight organic azides are potentially explosive and should be handled with extreme care.[3] Avoid heating to high temperatures, friction, or shock. All procedures, especially purification by distillation, should be performed behind a blast shield in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
Diagrams and Workflows
Reaction Mechanism
The reaction proceeds via a classic SN2 mechanism. The azide anion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the iodine from the side opposite to the leaving group. This "backside attack" leads to a concerted bond-forming and bond-breaking process through a pentacoordinate transition state, resulting in inversion of configuration at the carbon center.
Caption: SN2 mechanism for the synthesis of 3-azidohexane.
Experimental Workflow
The overall experimental process from reaction to purification is outlined in the following workflow diagram.
Caption: General experimental workflow for 3-azidohexane synthesis.
References
- 1. rsc.org [rsc.org]
- 2. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-Azidohexane | 6926-45-0 [smolecule.com]
- 4. An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. This compound | C6H13I | CID 33018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hexyl azide | C6H13N3 | CID 23356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 11. fiveable.me [fiveable.me]
Application Notes and Protocols for Williamson Ether Synthesis: Synthesis of 3-Alkoxyhexanes from 3-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon of an organohalide or sulfonate ester to form an ether linkage.[1][2][3]
This document provides detailed application notes and a generalized protocol for the synthesis of 3-alkoxyhexanes using 3-iodohexane as the alkylating agent. A key challenge in this specific synthesis is the use of a secondary alkyl halide. Secondary halides are susceptible to a competing E2 elimination pathway, especially in the presence of a strong base like an alkoxide, which can lead to the formation of alkene byproducts and reduce the yield of the desired ether product.[4][5][6][7] Therefore, careful selection of the alkoxide and optimization of reaction conditions are critical to favor the SN2 pathway over E2 elimination.[8]
Reaction Scheme
The reaction of this compound with an alkoxide (RO⁻) can lead to two primary products: the desired 3-alkoxyhexane via the SN2 pathway and a mixture of hexene isomers (primarily hex-2-ene and hex-3-ene) via the competing E2 pathway.
Figure 1: Competing SN2 and E2 pathways in the reaction of this compound with an alkoxide.
Application Notes: Optimizing for SN2 Substitution
To maximize the yield of the ether product and minimize the formation of elimination byproducts, the following factors should be carefully considered:
-
Choice of Alkoxide (Nucleophile): The structure of the alkoxide base is paramount.
-
Favored: Use sterically unhindered, primary alkoxides (e.g., sodium methoxide, sodium ethoxide). These are strong nucleophiles but are less sterically demanding, favoring the SN2 backside attack.[2]
-
Disfavored: Avoid bulky, sterically hindered bases like potassium tert-butoxide. These bases find it difficult to act as nucleophiles and will preferentially act as bases, abstracting a proton and leading to the E2 product as the major outcome.[2][9]
-
-
Reaction Conditions:
-
Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction. Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[8] Typical temperatures range from 50 to 100 °C, but optimization may be required.[10]
-
Solvent: The use of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is highly recommended.[11][12][13] These solvents effectively solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving the oxygen anion more "naked" and nucleophilic, thereby increasing the rate of the SN2 reaction.[10] Protic solvents (e.g., ethanol) can solvate the nucleophile itself, reducing its reactivity.[10]
-
-
Leaving Group: Iodine is an excellent leaving group, which facilitates a high reaction rate for both SN2 and E2 pathways.
-
Phase-Transfer Catalysis: To enhance the solubility and reactivity of the alkoxide nucleophile, a phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6) can be employed.[1] This is particularly useful in biphasic systems, as it helps transport the alkoxide from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved.[1]
Data Presentation: Expected Product Distribution
The following table summarizes the expected outcomes based on the choice of alkoxide and reaction conditions, highlighting the competition between the SN2 and E2 pathways. Yields are illustrative estimates and will require experimental optimization.
| Alkyl Halide | Alkoxide | Base Steric Hindrance | Temperature | Expected Major Product | Expected Minor Product(s) | Estimated SN2 Yield |
| This compound | Sodium Ethoxide (NaOEt) | Low | Low (~50°C) | 3-Ethoxyhexane (SN2) | Hexenes (E2) | 40-60% |
| This compound | Sodium Ethoxide (NaOEt) | Low | High (~100°C) | Hexenes (E2) | 3-Ethoxyhexane (SN2) | 20-40% |
| This compound | Potassium tert-Butoxide (KOtBu) | High | Low (~50°C) | Hexenes (E2) | 3-(tert-Butoxy)hexane (SN2) | <10% |
| This compound | Sodium Phenoxide (NaOPh) | Moderate | Low (~50°C) | 3-Phenoxyhexane (SN2) | Hexenes (E2) | 30-50% |
Generalized Experimental Protocol
This protocol describes a general procedure for the synthesis of 3-ethoxyhexane from this compound and ethanol. It should be adapted and optimized for specific alkoxides and scales.
Materials and Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Addition funnel
-
Heating mantle with temperature control
-
Anhydrous solvent (e.g., DMF or THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium metal (Na)
-
Anhydrous ethanol (EtOH)
-
This compound
-
Separatory funnel
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Distillation or column chromatography setup
Procedure:
-
Alkoxide Formation (In Situ): a. Under an inert atmosphere, add anhydrous ethanol (1.2 equivalents) to a flask containing anhydrous DMF. b. To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0°C. Caution: NaH reacts violently with water and generates flammable H₂ gas. c. Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ethoxide.
-
Nucleophilic Substitution Reaction: a. Slowly add this compound (1.0 equivalent) to the freshly prepared sodium ethoxide solution via an addition funnel over 15-20 minutes. b. Heat the reaction mixture to the desired temperature (e.g., 50-70°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-8 hours.[10]
-
Reaction Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by slowly adding cold water to decompose any unreacted sodium ethoxide. c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x volumes). d. Combine the organic layers and wash sequentially with water and brine to remove DMF and inorganic salts. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: a. The crude product will likely be a mixture of 3-ethoxyhexane and hexene byproducts. b. Purify the crude oil by fractional distillation or column chromatography on silica gel to isolate the pure 3-ethoxyhexane ether.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium hydride (NaH) and sodium metal are highly reactive and flammable. Handle with extreme care under an inert atmosphere and away from water.
-
Organic solvents are flammable. Avoid open flames.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis, including the critical competing pathways.
Caption: Workflow for Williamson ether synthesis with a secondary halide.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for the Barbier Reaction of 3-Iodohexane with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Barbier reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, offering a convenient one-pot alternative to the Grignard reaction.[1][2][3][4] This method involves the in situ generation of an organometallic reagent from an organic halide and a metal in the presence of a carbonyl compound, leading to the formation of a secondary or tertiary alcohol.[1][2] While highly reactive halides such as allylic and benzylic halides are commonly employed, the use of less reactive secondary alkyl halides like 3-iodohexane presents a greater challenge.
These application notes provide a detailed overview of the reaction conditions and experimental protocols for the Barbier reaction of this compound with various carbonyl compounds. Given the lower reactivity of secondary alkyl iodides, this document focuses on methodologies employing more reactive metal systems, such as samarium(II) iodide (SmI₂), and catalytic approaches that have shown success with unactivated alkyl halides.[5][6]
Reaction Scheme & Mechanism
The general transformation for the Barbier reaction of this compound with a carbonyl compound is depicted below:
Scheme 1: Barbier Reaction of this compound
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Main Group Organometallic Chemistry-3 [wwwchem.uwimona.edu.jm]
- 5. Nickel-catalyzed Barbier-type reaction of carbonyl derivatives with unactivated alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Wurtz Reaction of 3-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wurtz reaction, discovered by Charles Adolphe Wurtz in 1855, is a classic method for the formation of carbon-carbon bonds through the reductive coupling of two alkyl halides in the presence of sodium metal.[1][2][3] This reaction is particularly effective for the synthesis of symmetrical alkanes from primary alkyl halides.[2][4] The application of the Wurtz reaction to a secondary alkyl halide, such as 3-iodohexane, presents significant challenges, primarily due to competing elimination reactions that lead to the formation of alkenes as major byproducts, resulting in low yields of the desired coupled product.[1][2]
This document provides detailed application notes and a representative protocol for the Wurtz reaction of this compound, which is expected to yield 5,6-diethyldecane. It is important to note that this is generally not a preferred synthetic route due to the likelihood of low yields and the formation of a mixture of products.
Reaction Scheme
The primary reaction involves the coupling of two molecules of this compound in the presence of sodium metal to form 5,6-diethyldecane.
2 x this compound + 2 Na → 5,6-Diethyldecane + 2 NaI
Mechanism
The mechanism of the Wurtz reaction is thought to proceed through either a radical pathway or an organoalkali pathway, or a combination of both.
-
Single Electron Transfer (SET): A sodium atom donates an electron to the this compound molecule, forming a sodium iodide salt and a hexan-3-yl radical.[2][5]
-
Radical Dimerization: Two hexan-3-yl radicals then couple to form the desired product, 5,6-diethyldecane.[2]
-
Alternative Pathway (Organoalkali Formation): The hexan-3-yl radical may accept another electron from a sodium atom to form a highly basic hexan-3-yl anion (organosodium reagent).[5][6] This anion can then act as a nucleophile, attacking another molecule of this compound in an SN2 reaction to form the final product.[6]
Expected Products and Side Reactions
The Wurtz reaction with secondary alkyl halides like this compound is prone to significant side reactions, primarily elimination (dehydrohalogenation) and disproportionation, which drastically reduce the yield of the desired alkane.[1][2]
| Product Type | Product Name | Formation Pathway | Expected Yield |
| Coupling Product | 5,6-Diethyldecane | Radical dimerization or SN2 | Low |
| Elimination Product | Hex-2-ene | E2 elimination | Significant |
| Elimination Product | Hex-3-ene | E2 elimination | Significant |
| Disproportionation Product | Hexane | Hydrogen abstraction by a radical | Minor |
Experimental Protocol
This protocol is a representative procedure based on general Wurtz reaction conditions and should be optimized for specific laboratory settings. Strict anhydrous conditions are essential for the success of this reaction. [2]
Materials and Reagents:
-
This compound
-
Sodium metal, finely cut or as a dispersion
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be thoroughly dried before use.
-
Reaction Initiation: Place finely cut sodium metal (2.2 equivalents) in the reaction flask. Add a small volume of anhydrous diethyl ether to cover the sodium.
-
Addition of Alkyl Halide: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the this compound solution dropwise to the stirred sodium suspension at a rate that maintains a gentle reflux.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at reflux for 2-5 hours to ensure complete reaction.[2]
-
Quenching: After the reaction period, cool the flask in an ice bath. Cautiously add ethanol to quench any unreacted sodium, followed by the slow addition of water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent by rotary evaporation.
-
Purification: The crude product will be a mixture of 5,6-diethyldecane, hexenes, and unreacted this compound. Fractional distillation is required to separate the desired alkane from the lower-boiling alkenes and the higher-boiling starting material.
Visualizations
Caption: Wurtz reaction mechanism showing initiation, propagation, and a major side reaction.
Caption: Experimental workflow for the Wurtz reaction of this compound.
Applications in Drug Development
While the classical Wurtz reaction has limited use in modern drug development due to its low functional group tolerance and harsh conditions, the fundamental principle of carbon-carbon bond formation remains crucial.[3] The understanding of such coupling reactions has paved the way for the development of more sophisticated and selective cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira couplings) that are central to the synthesis of complex pharmaceutical compounds. These modern methods offer high yields, excellent functional group tolerance, and stereochemical control, which are essential in the synthesis of drug candidates.
Conclusion
The Wurtz reaction of this compound for the synthesis of 5,6-diethyldecane is a challenging transformation with expected low yields due to competing elimination reactions. This protocol provides a representative framework for conducting the reaction, but significant optimization would be required to improve the yield of the desired product. For synthetic applications in research and drug development, more modern and efficient coupling reactions are generally preferred.
References
Application Notes and Protocols for the Synthesis of 3-Iodohexane from 3-bromohexane via Finkelstein Reaction
Introduction
The Finkelstein reaction is a cornerstone of organic synthesis for the preparation of alkyl iodides from alkyl chlorides or bromides.[1][2] This nucleophilic substitution reaction proceeds via a bimolecular (SN2) mechanism, involving the exchange of one halogen atom for another.[3][4] The classic Finkelstein reaction utilizes a solution of sodium iodide in dry acetone to convert an alkyl bromide or chloride into the corresponding alkyl iodide.[1][3] The reaction's success is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium bromide or chloride is not, causing it to precipitate and drive the equilibrium towards the formation of the alkyl iodide.[5][6]
This protocol details the application of the Finkelstein reaction for the synthesis of 3-iodohexane, a valuable intermediate in various organic transformations, from 3-bromohexane. The reaction works well for secondary halides like 3-bromohexane, although they are generally less reactive than primary halides.[3][7]
Key Reaction Parameters
The efficiency of the Finkelstein reaction is influenced by several factors including the substrate, solvent, and temperature. A summary of typical reaction parameters is provided below.
| Parameter | Value/Condition | Notes |
| Substrate | 3-Bromohexane | A secondary alkyl bromide. |
| Reagent | Sodium Iodide (NaI) | Typically used in excess (1.2-1.5 equivalents).[8] |
| Solvent | Anhydrous Acetone | The differential solubility of sodium salts drives the reaction.[3][5] |
| Temperature | Reflux (~56°C) | Gentle heating is usually sufficient to promote the reaction.[6] |
| Reaction Time | 2-24 hours | Reaction progress can be monitored by the formation of NaBr precipitate. |
| Expected Yield | 70-90% | Yields can vary based on reaction scale and purification efficiency. |
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Bromohexane | C₆H₁₃Br | 165.07 | 146-148 | 1.17 |
| Sodium Iodide | NaI | 149.89 | 1304 | 3.67 |
| This compound | C₆H₁₃I | 212.07[9] | 181-183 | 1.44 |
| Anhydrous Acetone | C₃H₆O | 58.08 | 56 | 0.79 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.71 |
| Saturated NaCl (aq) | - | - | ~100 | ~1.2 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | 2.66 |
Detailed Experimental Protocol
1. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (3.75 g, 25 mmol, 1.25 eq).
-
Add 50 mL of anhydrous acetone to the flask.
-
Stir the mixture at room temperature until the sodium iodide is completely dissolved.
2. Reaction Execution
-
Using a syringe or dropping funnel, add 3-bromohexane (3.30 g, 2.7 mL, 20 mmol, 1.0 eq) to the stirred solution of sodium iodide in acetone.
-
Heat the reaction mixture to a gentle reflux (approximately 56°C) using a heating mantle or an oil bath.[6]
-
A white precipitate of sodium bromide (NaBr) should begin to form as the reaction proceeds.
-
Allow the reaction to reflux for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.
3. Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the precipitated sodium bromide by vacuum filtration through a sintered glass funnel, washing the solid with a small amount of fresh acetone.[10]
-
Combine the filtrate and washings and transfer them to a separatory funnel.
-
Add 50 mL of deionized water to the separatory funnel. The product will be in the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine all organic layers and wash them successively with 30 mL of deionized water and 30 mL of saturated sodium chloride (brine) solution.[11]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[11]
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.
4. Purification
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid. The purity of the final product should be assessed.
5. Characterization
-
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[9]
Safety Precautions
-
This procedure should be performed in a well-ventilated fume hood.
-
3-Bromohexane is a lachrymator and skin irritant; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[12]
-
Acetone and diethyl ether are highly flammable; avoid open flames and sparks.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. byjus.com [byjus.com]
- 2. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Finkelstein Reaction [organic-chemistry.org]
- 9. This compound | C6H13I | CID 33018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Iodohexane synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Role of 3-Iodohexane in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract: While specific documented applications of 3-iodohexane in the synthesis of marketed pharmaceutical intermediates are not prevalent in publicly accessible literature, its chemical properties as a secondary iodoalkane make it a potentially valuable reagent for introducing a hexyl moiety into various molecular scaffolds. Iodoalkanes are recognized for their utility as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The high reactivity of the carbon-iodine bond, which is the weakest among carbon-halogen bonds, renders the iodide ion an excellent leaving group in nucleophilic substitution reactions.[2] This characteristic is frequently leveraged in the synthesis of complex drug molecules. This document outlines potential applications of this compound in key synthetic transformations relevant to pharmaceutical development, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The provided protocols are generalized based on the established reactivity of secondary alkyl iodides.
Potential Applications in Pharmaceutical Synthesis
This compound can serve as a versatile building block for incorporating a branched hexyl group into potential drug candidates. This alkyl chain can influence the lipophilicity, metabolic stability, and binding affinity of a molecule. The primary applications for a secondary iodoalkane like this compound fall into two major categories:
-
Nucleophilic Substitution Reactions: As an electrophile, this compound can react with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This is a fundamental strategy for building molecular complexity.[3][4] Common nucleophiles in pharmaceutical synthesis include amines, phenols, and thiols.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: The development of advanced catalyst systems has enabled the use of unactivated secondary alkyl halides as coupling partners in reactions like Suzuki-Miyaura and Negishi couplings.[5][6][7] These reactions are powerful tools for creating carbon-carbon bonds, which are central to the structure of many drug molecules.[8]
Experimental Protocols and Data
The following sections provide detailed, generalized protocols for the hypothetical application of this compound in key synthetic transformations.
N-Alkylation of a Primary Arylamine
The N-alkylation of amines is a cornerstone reaction in medicinal chemistry to produce secondary and tertiary amines.[9][10] However, a common challenge is the potential for overalkylation, as the product amine can also be nucleophilic.[10] Careful control of reaction conditions is crucial.
Reaction Scheme:
Experimental Protocol:
-
To a stirred solution of a primary arylamine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (2.0 eq.), for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).[2]
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Add this compound (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated amine.
Quantitative Data (Hypothetical):
| Parameter | Condition 1 | Condition 2 |
| Nucleophile | Aniline (1.0 eq.) | 4-Methoxyaniline (1.0 eq.) |
| Electrophile | This compound (1.2 eq.) | This compound (1.3 eq.) |
| Base | K₂CO₃ (2.0 eq.) | DIPEA (2.0 eq.) |
| Solvent | Acetonitrile | DMF |
| Temperature | 80 °C | 70 °C |
| Reaction Time | 12 h | 16 h |
| Typical Yield | 65-75% | 70-80% |
O-Alkylation of a Phenol (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and reliable method for preparing ethers, which are common functional groups in pharmaceutical compounds.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, dissolve the phenol (1.0 eq.) in a polar aprotic solvent like DMF or acetone.
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq., handled with care) or potassium carbonate (K₂CO₃, 2.0 eq.), in portions at 0 °C to form the phenoxide.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 50-70 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench carefully by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired ether.
Quantitative Data (Hypothetical):
| Parameter | Condition 1 | Condition 2 |
| Nucleophile | Phenol (1.0 eq.) | 4-Cyanophenol (1.0 eq.) |
| Electrophile | This compound (1.2 eq.) | This compound (1.2 eq.) |
| Base | NaH (1.2 eq.) | K₂CO₃ (2.0 eq.) |
| Solvent | DMF | Acetone |
| Temperature | 50 °C | 60 °C (reflux) |
| Reaction Time | 6 h | 10 h |
| Typical Yield | 80-90% | 75-85% |
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
Recent advancements have enabled the use of unactivated secondary alkyl halides in Suzuki-Miyaura cross-coupling reactions, a powerful C-C bond-forming method.[11][12] Nickel catalysts are often more effective than palladium for these challenging substrates.[13]
Reaction Scheme:
Experimental Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.5 eq.), a nickel precatalyst such as NiCl₂(dme) (5 mol%), and a suitable ligand (e.g., a bipyridine or phenanthroline-based ligand, 10 mol%).
-
Add a dry, degassed solvent, such as THF or dioxane.
-
Add this compound (1.0 eq.) to the mixture.
-
Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).
-
Heat the reaction mixture to 60-100 °C and stir vigorously.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Quantitative Data (Hypothetical):
| Parameter | Condition |
| Boronic Acid | Phenylboronic acid (1.5 eq.) |
| Electrophile | This compound (1.0 eq.) |
| Catalyst | NiCl₂(dme) (5 mol%) |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (10 mol%) |
| Base | K₃PO₄ (3.0 eq.) |
| Solvent | Dioxane |
| Temperature | 80 °C |
| Reaction Time | 24 h |
| Typical Yield | 50-65% |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for nucleophilic alkylation using this compound.
Caption: Catalytic cycle for the Ni-catalyzed Suzuki-Miyaura coupling.
Conclusion
This compound represents a viable, albeit under-documented, reagent for the introduction of a hexyl group in the synthesis of pharmaceutical intermediates. Its utility is rooted in the fundamental reactivity of secondary alkyl iodides as potent electrophiles in both nucleophilic substitution and modern cross-coupling reactions. The protocols and data presented herein serve as a general guide for researchers looking to employ this compound or similar secondary iodoalkanes in their synthetic strategies. The successful application of these methods will depend on careful optimization of reaction conditions, including the choice of base, solvent, temperature, and, in the case of cross-coupling, the catalyst and ligand system. Further research into the specific applications of this compound could uncover novel synthetic routes to complex and biologically active molecules.
References
- 1. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. Alkyl Halides - Enamine [enamine.net]
- 4. Ch 8 : RX substitutions [chem.ucalgary.ca]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 8. calibrechem.com [calibrechem.com]
- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
- 11. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reaction Initiation with 3-Iodohexane
Welcome to the Technical Support Center for optimizing Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful initiation and execution of Grignard reactions, with a specific focus on the use of 3-iodohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successfully initiating a Grignard reaction with this compound?
A1: The three most critical factors are:
-
Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents, including water. All glassware must be rigorously dried, and anhydrous solvents must be used.[1][2][3][4][5][6][7]
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[4] This layer must be disrupted or removed.
-
Purity of Reagents: The this compound and the solvent (typically diethyl ether or THF) should be free of water and other impurities.
Q2: What are the visual cues that indicate a successful Grignard reaction initiation?
A2: Successful initiation is typically characterized by one or more of the following observations:
-
A noticeable exothermic reaction (the flask becomes warm).
-
The appearance of bubbles on the surface of the magnesium turnings.
-
The reaction mixture turning cloudy, grayish, or milky white.[8]
-
If iodine is used as an initiator, the disappearance of the characteristic brown/purple color.[2][9]
Q3: Which solvent is better for the Grignard reaction with this compound: diethyl ether or tetrahydrofuran (THF)?
A3: Both diethyl ether and THF are suitable solvents for Grignard reactions.[3][4] THF is a better solvent for stabilizing the Grignard reagent, which can be beneficial.[10] However, diethyl ether has a lower boiling point, which can make it easier to control the reaction temperature. The choice may depend on the subsequent steps of your synthesis.
Q4: Can I use 3-bromohexane or 3-chlorohexane instead of this compound?
A4: Yes, but the reactivity of the alkyl halide is a significant factor. The order of reactivity is R-I > R-Br > R-Cl.[4] Therefore, this compound is the most reactive and generally the easiest to initiate. Reactions with 3-bromohexane will be more sluggish, and 3-chlorohexane will be even more difficult to start.
Troubleshooting Guides
Problem 1: The Grignard reaction with this compound does not start (no exotherm, no bubbling).
| Potential Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | 1. Mechanical Activation: In an inert atmosphere, gently crush some of the magnesium turnings with a dry glass stirring rod to expose a fresh surface.[11] 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[7][9][11] The disappearance of the iodine color or the evolution of ethylene gas indicates activation. |
| Presence of Water | 1. Dry Glassware: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled while hot under a stream of inert gas (nitrogen or argon).[10] 2. Anhydrous Solvents: Use freshly opened anhydrous ether or THF, or solvent that has been freshly distilled from a suitable drying agent. |
| Impure this compound | 1. Purify the Alkyl Halide: If the this compound has been stored for a long time, consider distilling it to remove any decomposition products or inhibitors. |
| Low Reaction Temperature | 1. Gentle Warming: Gently warm a small portion of the reaction mixture with a heat gun or in a warm water bath. Be prepared to cool the reaction if it initiates vigorously. |
Problem 2: The Grignard reaction starts but then stops or proceeds very slowly.
| Potential Cause | Troubleshooting Steps |
| Insufficient Magnesium Activation | 1. Add More Activator: Add another small crystal of iodine or a few more drops of 1,2-dibromoethane. 2. Sonication: If available, placing the reaction flask in an ultrasonic bath can help to continuously clean the magnesium surface. |
| Low Concentration of Alkyl Halide | 1. Increase Local Concentration: Stop stirring briefly to allow the this compound to concentrate near the magnesium surface. |
| Formation of Insoluble Products | 1. Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to break up any solids that may be coating the magnesium surface. |
Problem 3: The Grignard reaction mixture turns dark brown or black.
| Potential Cause | Troubleshooting Steps |
| Wurtz Coupling Side Reaction | 1. Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture. This minimizes the reaction of the Grignard reagent with unreacted this compound. 2. Maintain Moderate Temperature: Avoid excessive heating, as higher temperatures can favor the Wurtz coupling side reaction. |
| Decomposition of the Grignard Reagent | 1. Use Freshly Prepared Reagent: Use the Grignard reagent immediately after it is prepared. Prolonged standing, especially at elevated temperatures, can lead to decomposition. |
Quantitative Data
The following table provides illustrative data for the initiation of the Grignard reaction with this compound under different activation conditions. Note that these are typical values and may vary depending on the specific experimental setup and purity of reagents.
| Activation Method | Initiator Amount (per mole of Mg) | Typical Initiation Time | Observed Exotherm | Estimated Yield of Grignard Reagent |
| Mechanical Grinding | N/A | 5 - 15 minutes | Moderate | 75 - 85% |
| Iodine (I₂) | 0.01 - 0.02 moles | 2 - 10 minutes | Strong | 80 - 90% |
| 1,2-Dibromoethane | 0.02 - 0.05 moles | 1 - 5 minutes | Strong, with gas evolution | 85 - 95% |
| None (Control) | N/A | > 30 minutes (often fails) | None to very weak | < 20% |
Experimental Protocols
Protocol 1: Preparation of 3-Hexylmagnesium Iodide using Iodine Activation
This protocol describes a general procedure for the preparation of 3-hexylmagnesium iodide.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow to cool to room temperature.
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and inert gas inlet. Place a magnetic stir bar in the flask.
-
Charge Reactants: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine.
-
Add Solvent: Add a small amount of anhydrous diethyl ether via the dropping funnel to just cover the magnesium turnings.
-
Prepare Alkyl Halide Solution: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.
-
Initiation: Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent should be a cloudy, grayish solution.
Visualizations
Caption: Experimental workflow for the preparation of 3-hexylmagnesium iodide.
Caption: Troubleshooting pathway for failed Grignard reaction initiation.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. byjus.com [byjus.com]
- 4. adichemistry.com [adichemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
Minimizing elimination byproducts in reactions with 3-Iodohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-iodohexane. The focus is on minimizing the formation of elimination byproducts to maximize the yield of the desired substitution products.
Frequently Asked Questions (FAQs)
Q1: What are the common elimination byproducts when using this compound?
When this compound, a secondary alkyl halide, undergoes an E2 elimination reaction, it can produce a mixture of hexene isomers. The primary byproducts are (E)-2-hexene and (Z)-2-hexene (Saytzeff products, more substituted) and 1-hexene (Hofmann product, less substituted). The specific ratio of these byproducts depends on the reaction conditions.
Q2: Why do I observe a significant amount of elimination byproducts in my reaction?
Elimination (E2) and substitution (SN2) reactions are often in competition, especially with secondary alkyl halides like this compound.[1] Several factors can favor the undesired elimination pathway:
-
High Temperatures: Elimination reactions are entropically favored and have a higher activation energy than substitution reactions.[2][3] Consequently, increasing the reaction temperature will favor the formation of elimination byproducts.[4]
-
Strong, Bulky Bases: The use of strong and sterically hindered bases (e.g., potassium tert-butoxide) makes it difficult for the base to act as a nucleophile and attack the sterically hindered carbon atom of this compound.[5][6] Instead, it will more readily abstract a proton from a beta-carbon, leading to elimination.[7]
-
Solvent Choice: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, effectively increasing its steric bulk and reducing its nucleophilicity, which can favor elimination.[8][9]
Q3: What is the ideal type of nucleophile to promote substitution over elimination?
To favor the SN2 pathway, a strong nucleophile that is a weak base is ideal.[10] Examples include:
-
Azide ion (N₃⁻)
-
Cyanide ion (CN⁻)
-
Thiolates (RS⁻)
-
Halide ions (e.g., Br⁻, Cl⁻)
Strongly basic nucleophiles, such as hydroxides (OH⁻) and alkoxides (RO⁻), significantly increase the rate of the competing E2 reaction.[10][11]
Troubleshooting Guide: Minimizing Hexene Formation
Problem: My reaction with this compound is producing a high yield of hexene isomers and a low yield of the desired substitution product.
This guide provides a systematic approach to troubleshoot and optimize your reaction conditions to favor the SN2 pathway.
Visual Workflow: Troubleshooting Elimination Byproducts
Caption: A logical workflow for troubleshooting and minimizing unwanted elimination byproducts.
Quantitative Data Summary
The choice of reaction parameters critically influences the ratio of substitution (SN2) to elimination (E2) products. The following table summarizes outcomes for secondary alkyl halides under various conditions, which serve as a model for reactions with this compound.
| Substrate | Nucleophile/Base | Solvent | Temperature (°C) | SN2 Product (%) | E2 Product (%) | Reference |
| Isopropyl bromide | NaOCH₃ | DMSO | 25 | 3 | 97 | [10] |
| Isopropyl bromide | NaOH | Ethanol | 55 | 21 | 79 | [10] |
| 2-Bromobutane | NaOEt | Ethanol | 25 | ~20 | ~80 | [10] |
| sec-Butyl Bromide | KOtBu | DMSO | 25 | ~0 | 100 | [10] |
| sec-Alkyl Halide | RS⁻ (Thiolate) | Polar Aprotic | Ambient | Major | Minor | [10] |
| sec-Alkyl Halide | N₃⁻ (Azide) | Polar Aprotic | Ambient | Major | Minor | [10] |
Key Takeaway: To maximize the SN2 product with this compound, use a weakly basic, potent nucleophile in a polar aprotic solvent at a low to ambient temperature.
Experimental Protocol: Synthesis of 3-Azidohexane (SN2-Favored)
This protocol details a method designed to favor the SN2 reaction of this compound with sodium azide.
Objective: To synthesize 3-azidohexane while minimizing the formation of hexene isomers.
Materials:
-
This compound (1 equivalent)
-
Sodium azide (NaN₃) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve sodium azide in anhydrous DMF.
-
Addition of Substrate: Add this compound to the stirred solution dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (this compound) is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude 3-azidohexane product by vacuum distillation or column chromatography on silica gel to remove any residual starting material and byproducts.
Visual Representation: Competing Reaction Pathways & Experimental Workflow
The following diagrams illustrate the competing SN2 and E2 pathways and the general experimental workflow for the synthesis described above.
Caption: Competing SN2 and E2 pathways for reactions involving this compound.
References
- 1. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Purification of 3-Iodohexane from unreacted starting materials
Technical Support Center: Purification of 3-Iodohexane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of this compound from unreacted starting materials and common impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound has a distinct purple or brown color. What is the cause and how can I remove it?
A1: A purple or brown hue in your product is typically due to the presence of dissolved elemental iodine (I₂), a common impurity from the iodination reaction.
Troubleshooting Steps:
-
Aqueous Wash: Perform a liquid-liquid extraction. Wash the crude organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ions will reduce the iodine to colorless iodide ions (I⁻), which are soluble in the aqueous layer.
-
Separation: Shake the mixture in a separatory funnel and allow the layers to separate. The organic layer containing your this compound should become colorless.
-
Repeat if Necessary: If the color persists, repeat the wash with a fresh portion of the sodium thiosulfate solution.
-
Brine Wash: After the color is removed, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and any remaining inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Q2: After my reaction, I suspect a significant amount of unreacted 3-hexanol remains. How can I confirm its presence and remove it?
A2: Unreacted 3-hexanol is a common impurity. Its presence can often be detected by analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the difference in boiling points between 3-hexanol and this compound, fractional distillation is the most effective method for separation.
Troubleshooting Steps:
-
Physical Property Analysis: Compare the boiling point of your crude product to the literature values of 3-hexanol and this compound. A boiling range that starts near the boiling point of 3-hexanol (135 °C) and gradually increases is a strong indicator of its presence.[1][2][3][4][5]
-
Fractional Distillation: Set up a fractional distillation apparatus. The lower-boiling 3-hexanol will distill first. Monitor the temperature at the still head. A plateau in temperature near 135 °C indicates the distillation of 3-hexanol.
-
Product Collection: Once the temperature begins to rise steadily again, change the receiving flask to collect the purified this compound, which will distill at a higher temperature (approximately 171.5 °C at 760 mmHg, though distillation under reduced pressure is recommended to prevent decomposition).[6]
-
Purity Check: Analyze the collected fractions by GC or NMR to confirm the purity of the this compound.
Q3: I'm concerned about potential alkene byproducts from elimination reactions. How can these be removed?
A3: Elimination reactions can lead to the formation of hexene isomers as byproducts. These are often volatile and can sometimes be removed by careful distillation. For more challenging separations, column chromatography may be necessary.
Troubleshooting Steps:
-
Careful Distillation: During fractional distillation, alkene byproducts will likely have lower boiling points than this compound and may co-distill with any unreacted alcohol. Careful monitoring of the distillation temperature and analysis of the initial fractions can help in their separation.
-
Flash Column Chromatography: If distillation is ineffective, flash column chromatography on silica gel can be employed. This compound is significantly more polar than alkene byproducts.
-
Solvent System: Start with a non-polar eluent, such as hexane or petroleum ether, to elute the non-polar hexene byproducts.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane to elute the this compound.
-
Q4: My workup is leading to the formation of an emulsion. What should I do?
A4: Emulsions are common during the aqueous workup of reactions involving organic solvents.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.
-
Brine Addition: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.
Quantitative Data Presentation
The following table summarizes the key physical properties of this compound and its common starting material, 3-hexanol, which are critical for planning a successful purification strategy.
| Property | This compound | 3-Hexanol |
| Molecular Formula | C₆H₁₃I | C₆H₁₄O |
| Molecular Weight | 212.07 g/mol [7] | 102.17 g/mol [2] |
| Boiling Point | 171.5 °C at 760 mmHg[6] | 135 °C at 760 mmHg[2][3][4][5] |
| Density | 1.444 g/cm³[6] | 0.819 g/cm³[2] |
| Solubility in Water | Poorly soluble[8] | 16 g/L[2] |
Experimental Protocols
Detailed Protocol for Purification of this compound by Fractional Distillation
This protocol describes the purification of this compound from unreacted 3-hexanol and other lower-boiling impurities.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place boiling chips in the round-bottom flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently with the heating mantle. Stir the mixture if using a magnetic stirrer.
-
Equilibration: Allow the temperature to rise slowly. The vapor will begin to rise through the fractionating column. Allow the column to equilibrate, which is indicated by a stable temperature at the thermometer.
-
Collection of First Fraction (Impurities): Collect the initial distillate, which will primarily consist of lower-boiling impurities such as unreacted 3-hexanol. The temperature at the head of the column should hold steady at the boiling point of the impurity (around 135 °C for 3-hexanol at atmospheric pressure).
-
Transition: Once the lower-boiling impurity has been removed, the temperature at the still head will drop temporarily before rising again.
-
Collection of Product: As the temperature stabilizes at the boiling point of this compound (or the expected boiling point at the working pressure), change the receiving flask to collect the purified product.
-
Completion: Stop the distillation when only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
Analysis: Analyze the collected product fraction for purity using an appropriate analytical technique (e.g., GC, NMR).
Mandatory Visualizations
Logical Workflow for Purification Strategy
References
- 1. 3-Hexanol | C6H14O | CID 12178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexanol - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 3-hexanol [stenutz.eu]
- 5. 3-Hexanol | 623-37-0 [chemicalbook.com]
- 6. This compound | 31294-91-4 [chemnet.com]
- 7. (3S)-3-iodohexane | C6H13I | CID 3084533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
Storage and handling conditions to prevent decomposition of 3-Iodohexane
Technical Support Center: 3-Iodohexane
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to prevent and address its decomposition.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound, focusing on its stability and decomposition.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of this compound (Yellow to Brown) | Exposure to light | Store in an amber or opaque, tightly sealed container in a dark place.[1] Wrap the container in aluminum foil for extra protection. |
| Exposure to heat | Store in a cool, well-ventilated area, away from heat sources. For long-term storage, refrigeration (2-8 °C) is recommended. | |
| Presence of impurities (e.g., Iodine) | This is a sign of decomposition. The product may need to be purified by passing it through a short column of activated alumina or by washing with a sodium thiosulfate solution to remove free iodine. | |
| Inconsistent Experimental Results | Decomposition of this compound stock solution | Prepare fresh solutions before use. If a stock solution must be stored, keep it in a cool, dark place and for a limited time. Consider adding a small piece of copper wire to the storage vessel as a stabilizer. |
| Incompatibility with other reagents | Avoid contact with strong oxidizing agents and strong bases, as these can accelerate decomposition.[1] | |
| Precipitate Formation in the Sample | Formation of insoluble decomposition products | Filter the solution before use. Investigate the storage conditions that may have led to decomposition. |
| Low Yield in a Reaction Involving this compound | Degraded this compound was used | Check the purity of the this compound before use (e.g., by GC-MS or NMR). If degradation is suspected, purify the reagent or use a fresh bottle. |
| Reaction conditions promoting decomposition | If the reaction is conducted at elevated temperatures or under illumination, consider if these conditions are contributing to the decomposition of the starting material. If possible, conduct the reaction at a lower temperature or in the dark. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure the stability of this compound, it should be stored in a cool, dark, and well-ventilated place.[2] The ideal storage temperature is between 2-8 °C. It is crucial to protect it from light by using an amber or opaque container.[1] The container should be tightly sealed to prevent exposure to air and moisture.
Q2: Why has my this compound turned a brownish color?
A2: A brown discoloration is a common indicator of decomposition in alkyl iodides. This is typically due to the formation of elemental iodine (I₂) as a result of exposure to light or heat.
Q3: Can I still use this compound that has discolored?
A3: It is not recommended to use discolored this compound without purification, as the presence of iodine and other degradation products can interfere with your reaction and lead to impure products and lower yields. The reagent can be purified by washing with a dilute solution of sodium thiosulfate to remove the iodine, followed by drying and distillation.
Q4: What are the primary decomposition pathways for this compound?
A4: The two main decomposition pathways for alkyl iodides like this compound are:
-
Homolytic C-I bond cleavage: This is often initiated by light (photodegradation) or heat (thermal degradation) and results in the formation of a hexyl radical and an iodine atom. The iodine atoms can then combine to form iodine (I₂), which causes the discoloration.
-
Elimination of hydrogen iodide (HI): This can be promoted by heat or the presence of bases, leading to the formation of hexene isomers and hydrogen iodide.
Q5: What is the purpose of the copper stabilizer in some commercial this compound products?
A5: Copper is often added as a stabilizer to alkyl iodides to scavenge any iodine that may be formed during storage. Copper reacts with iodine to form copper(I) iodide, which is a stable solid, thus preventing the accumulation of free iodine that can catalyze further decomposition.
Q6: With which substances is this compound incompatible?
A6: this compound is incompatible with strong oxidizing agents and strong bases.[1] Reactions with these substances can be vigorous and lead to rapid decomposition.
Storage and Handling Conditions Summary
| Parameter | Recommended Condition | Reason | Potential Consequence of Deviation |
| Temperature | 2-8 °C (Refrigerated) | To minimize thermal decomposition. | Increased rate of decomposition, leading to the formation of iodine and other impurities. |
| Light | Store in a dark place (amber or opaque container) | This compound is light-sensitive and can undergo photodegradation.[1] | Discoloration (yellow to brown) due to the formation of iodine. |
| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and reaction with moisture. | Potential for slow degradation and introduction of impurities. |
| Incompatible Materials | Strong oxidizing agents, strong bases | To prevent rapid and potentially hazardous decomposition reactions.[1] | Vigorous reaction, degradation of the material, and potential for unsafe conditions. |
| Stabilizer | Presence of a copper chip or wire | To scavenge free iodine and inhibit further decomposition. | Faster discoloration and degradation of the product. |
Experimental Protocol: Assessment of this compound Stability
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
Objective: To determine the rate of decomposition of this compound under specific temperature and light conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile or hexane)
-
Amber and clear glass vials with screw caps
-
Temperature-controlled oven or incubator
-
UV lamp or light box with controlled intensity
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Add a known concentration of the internal standard to the stock solution.
-
Aliquot the solution into several amber and clear vials.
-
-
Stress Conditions:
-
Thermal Stability: Place a set of amber vials in ovens set at different temperatures (e.g., 25 °C, 40 °C, 60 °C).
-
Photostability: Place a set of clear vials and a set of amber (as dark controls) vials under a UV lamp or in a light box at a controlled temperature (e.g., 25 °C).
-
-
Time Points:
-
Withdraw vials from each condition at specified time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
Analysis:
-
Immediately upon withdrawal, analyze the samples by GC-FID or GC-MS.
-
Quantify the peak area of this compound relative to the internal standard.
-
Monitor for the appearance of new peaks, which would indicate decomposition products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Troubleshooting Logic for this compound Decomposition
Caption: Troubleshooting workflow for identifying and addressing this compound decomposition.
References
Technical Support Center: 3-Iodohexane Reactions with Strong Bases
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when this compound is treated with a strong base?
When this compound, a secondary alkyl halide, reacts with a strong base, two competing reactions are prevalent: bimolecular substitution (SN2) and bimolecular elimination (E2). The strong base can act as a nucleophile, attacking the carbon atom bonded to the iodine, which leads to a substitution product. Alternatively, the base can abstract a proton from a carbon adjacent to the carbon-iodine bond, resulting in an elimination product (an alkene).[1][2][3][4]
Q2: What products can I expect from these side reactions?
-
SN2 Substitution Product: The primary substitution product is 3-ethoxyhexane (if using ethoxide as the base), where the iodine atom is replaced by the alkoxy group. Due to the SN2 mechanism, this reaction proceeds with an inversion of stereochemistry at the chiral center.[1]
-
E2 Elimination Products: The E2 reaction can produce a mixture of hexene isomers, primarily cis- and trans-2-hexene and 1-hexene. According to Zaitsev's rule, the more substituted alkenes (cis- and trans-2-hexene) are generally the major elimination products when using a non-bulky base.[3][5]
Q3: How does the choice of strong base affect the reaction outcome?
The structure of the strong base plays a critical role in determining the ratio of substitution to elimination products.
-
Non-bulky strong bases (e.g., sodium ethoxide, sodium methoxide) can act as both strong nucleophiles and strong bases. This results in a mixture of SN2 and E2 products.[6][7][8]
-
Bulky, sterically hindered strong bases (e.g., potassium tert-butoxide, lithium diisopropylamide) are poor nucleophiles due to their size. They preferentially act as bases, leading predominantly to E2 elimination products. With bulky bases, the Hofmann product (the less substituted alkene, 1-hexene) may be formed in a higher proportion compared to reactions with non-bulky bases.[1][5][9][10][11]
Q4: What is the influence of temperature on the SN2/E2 competition?
Higher reaction temperatures generally favor elimination (E2) over substitution (SN2). Elimination reactions result in an increase in the number of molecules in the products, leading to a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term (TΔS) more significant, thus favoring the elimination pathway.
Troubleshooting Guides
Issue 1: Low yield of the desired substitution product (e.g., 3-ethoxyhexane).
Possible Cause: The reaction conditions are favoring the competing E2 elimination reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: As a general rule, lower temperatures favor substitution over elimination.
-
Choose a Less Basic Nucleophile: If possible, select a nucleophile that is less basic but still a good nucleophile. However, with alkoxides, this is often not a viable option.
-
Use a Polar Aprotic Solvent: Solvents like DMSO or DMF can enhance the nucleophilicity of the base without strongly solvating it, which can sometimes favor the SN2 pathway.
-
Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased elimination byproducts. Monitor the reaction progress by a suitable technique like TLC or GC to determine the optimal reaction time.
Issue 2: The major product is the less substituted alkene (Hofmann product) when the more substituted alkene (Zaitsev product) was expected.
Possible Cause: The strong base being used is sterically hindered.
Troubleshooting Steps:
-
Switch to a Non-Bulky Base: To favor the formation of the Zaitsev product, use a smaller, non-bulky strong base such as sodium ethoxide or sodium methoxide.[5]
-
Solvent Choice: The choice of solvent can have a minor influence on the regioselectivity of the elimination. In some cases, a less polar solvent might slightly favor the Zaitsev product.
Issue 3: A complex mixture of products is obtained, making purification difficult.
Possible Cause: The reaction conditions are not selective for either the SN2 or E2 pathway, leading to significant amounts of both substitution and multiple elimination products.
Troubleshooting Steps:
-
Optimize for a Single Pathway:
-
Purification Strategy: Employ high-resolution purification techniques such as flash column chromatography or preparative gas chromatography to separate the closely related isomers.
Data Presentation
The following table summarizes the expected product distribution for the reaction of this compound with different strong bases under typical conditions. Note: The exact ratios are highly dependent on specific reaction conditions (temperature, solvent, concentration) and should be determined empirically.
| Base | Base Type | Primary Reaction(s) | Major Product(s) | Minor Product(s) |
| Sodium Ethoxide (NaOEt) | Strong, Non-bulky | SN2 and E2 | 3-Ethoxyhexane, trans-2-Hexene, cis-2-Hexene | 1-Hexene |
| Potassium tert-Butoxide (KOtBu) | Strong, Bulky | E2 | 1-Hexene (Hofmann product) | trans-2-Hexene, cis-2-Hexene |
| Lithium Diisopropylamide (LDA) | Strong, Bulky | E2 | 1-Hexene (Hofmann product) | trans-2-Hexene, cis-2-Hexene |
Experimental Protocols
Protocol 1: Reaction of this compound with Sodium Ethoxide (Favoring SN2/E2 Mixture)
Objective: To synthesize a mixture of 3-ethoxyhexane and hexene isomers from this compound.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
Add this compound (1 equivalent) to the flask.
-
Heat the mixture to a gentle reflux (the boiling point of ethanol, approximately 78 °C) with stirring.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the product mixture using GC-MS to determine the ratio of substitution and elimination products.
Protocol 2: Reaction of this compound with Potassium tert-Butoxide (Favoring E2 Elimination)
Objective: To selectively synthesize hexene isomers, primarily the Hofmann product, from this compound.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Add this compound (1 equivalent) to the flask.
-
Heat the mixture to reflux (the boiling point of tert-butanol, approximately 82 °C) with stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work up the reaction as described in Protocol 1 (quenching, extraction, washing, and drying).
-
Analyze the product distribution by GC-MS to confirm the predominance of the elimination products.
Mandatory Visualization
Caption: Competing SN2 and E2 pathways for this compound with a strong base.
References
- 1. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. quora.com [quora.com]
- 5. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 6. Arrange these haloalkanes in order of increasing ratio of E2 to S_{N}2 .. [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Solved Predict the two most likely mechanisms for the | Chegg.com [chegg.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Substitution Reactions with 3-Iodohexane
Welcome to the technical support center for improving the yield of substitution reactions involving 3-iodohexane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile secondary alkyl halide in their synthetic pathways. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when performing a substitution on this compound?
A1: The main competing reaction is elimination (E2), which is common for secondary alkyl halides.[1] The outcome of the reaction, whether it favors substitution (S(_N)1 or S(_N)2) or elimination (E2), is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.[2]
Q2: How can I favor the S(_N)2 pathway over the S(_N)1 pathway for this compound?
Q3: Under what conditions would an S(_N)1 reaction be more likely with this compound?
A3: An S(_N)1 reaction is more likely with a weak nucleophile in a polar protic solvent, such as ethanol or methanol.[5] These solvents can stabilize the carbocation intermediate formed during the S(_N)1 mechanism. However, for a secondary halide like this compound, S(_N)1 reactions are often slower and can be accompanied by rearrangement and elimination byproducts.
Q4: Why is my yield of the substitution product low, and what are the likely byproducts?
A4: Low yields are often due to a competing E2 elimination reaction, which is favored by strong, bulky bases and higher temperatures. The likely byproducts are a mixture of hexene isomers (primarily hex-2-ene and hex-3-ene). Using a less basic nucleophile or a non-basic strong nucleophile can help minimize elimination.
Troubleshooting Guide
Issue 1: Low Yield of Substitution Product with a Strong, Bulky Base
| Symptom | Possible Cause | Solution |
| Low yield of the desired substitution product. | The nucleophile is acting as a strong base, promoting the E2 elimination pathway. | - Use a less sterically hindered nucleophile that is still a good nucleophile but a weaker base. - Lower the reaction temperature. - Consider using a nucleophile with a higher polarizability, which enhances nucleophilicity without a proportional increase in basicity (e.g., I⁻, RS⁻). |
| Significant formation of alkene byproducts. | High reaction temperature favoring elimination. | - Run the reaction at room temperature or below, if the reaction rate is still feasible. |
Issue 2: Racemization of a Chiral Starting Material
| Symptom | Possible Cause | Solution |
| Starting with an enantiomerically pure this compound (e.g., (S)-3-iodohexane) results in a racemic mixture of the product. | The reaction is proceeding through an S(_N)1 mechanism, which involves a planar carbocation intermediate that can be attacked from either face.[3] | - To achieve inversion of configuration, promote the S(_N)2 mechanism. - Use a high concentration of a strong, non-bulky nucleophile. - Employ a polar aprotic solvent (e.g., acetone, DMF, DMSO).[3] |
Issue 3: Reaction is Sluggish or Does Not Proceed to Completion
| Symptom | Possible Cause | Solution |
| Incomplete conversion of this compound. | The nucleophile is too weak for the chosen reaction conditions. | - Switch to a stronger nucleophile. - Increase the concentration of the nucleophile. - Change to a polar aprotic solvent to enhance the nucleophilicity of anionic nucleophiles.[3] |
| Poor solubility of the nucleophilic salt in the reaction solvent. | - Use a solvent that effectively dissolves the nucleophile. For example, sodium cyanide has better solubility in DMSO than in ethanol.[6] - Consider using a phase-transfer catalyst to facilitate the reaction between an insoluble nucleophile and the substrate. |
Data Presentation: Nucleophile and Solvent Selection
The choice of nucleophile and solvent is critical in directing the reaction towards the desired substitution product. The following table provides a qualitative guide for selecting appropriate conditions for the substitution reaction of this compound.
| Nucleophile | Typical Reagent | Relative Strength | Basicity | Recommended Solvent | Expected Predominant Mechanism | Potential Issues |
| Azide | Sodium Azide (NaN₃) | Strong | Weak | Acetone, DMF | S(_N)2 | NaN₃ is toxic. |
| Cyanide | Sodium Cyanide (NaCN) | Strong | Moderate | DMSO, Ethanol | S(_N)2 | Competing E2 in protic solvents.[7] NaCN is highly toxic. |
| Hydroxide | Sodium Hydroxide (NaOH) | Strong | Strong | Ethanol/Water | S(_N)2 / E2 | Strong competition from E2 elimination.[8] |
| Acetate | Sodium Acetate (NaOAc) | Moderate | Moderate | Acetic Acid, DMF | S(_N)2 | Reaction may be slow. |
| Iodide | Sodium Iodide (NaI) | Strong | Weak | Acetone | S(_N)2 | Finkelstein reaction, can lead to racemization with chiral substrates.[3] |
Experimental Protocols
Protocol 1: S(_N)2 Reaction of (S)-3-Iodohexane with Sodium Cyanide
This protocol is adapted from general procedures for the reaction of secondary alkyl halides with cyanide.[7][9]
Materials:
-
(S)-3-Iodohexane
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve (S)-3-iodohexane (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC analysis.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, (R)-3-cyanohexane.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: S(_N)2 Reaction of this compound with Sodium Azide in Acetone
This protocol is a representative procedure for an S(_N)2 reaction with a secondary iodoalkane.[10]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Acetone
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and sodium azide (1.5 eq) in anhydrous acetone. Caution: Sodium azide is highly toxic.
-
Reflux the mixture with stirring for 6-12 hours, monitoring the reaction by TLC or GC.
-
After cooling to room temperature, filter the mixture to remove the precipitated sodium iodide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with deionized water.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation to yield the crude 3-azidohexane.
-
Further purification can be achieved by distillation under reduced pressure.
Visualizations
Caption: Factors influencing the competition between SN2 and E2 pathways for this compound.
Caption: A logical workflow for troubleshooting low yields in this compound substitution reactions.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainly.com [brainly.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. homework.study.com [homework.study.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in 3-Iodohexane Coupling Reactions
For researchers, scientists, and drug development professionals, achieving high conversion rates in coupling reactions is paramount for the efficient synthesis of target molecules. Low conversion in reactions involving substrates like 3-iodohexane, a secondary alkyl iodide, can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific problems you might be facing in the lab.
General Issues
Q1: My coupling reaction with this compound is showing low to no conversion. Where should I start troubleshooting?
A1: When facing low conversion, a systematic approach is crucial. Begin by verifying the fundamentals of your reaction setup:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst and oxidize phosphine ligands.[1][2] Proper degassing of solvents and reagents is critical.
-
Reagent Quality: Confirm the purity and integrity of your this compound, coupling partner, and all reagents. Impurities can act as catalyst poisons. For instance, in Suzuki reactions, boronic acids can degrade via protodeboronation.
-
Reaction Temperature: The optimal temperature is highly dependent on the specific catalytic system. If you observe low conversion at a lower temperature, a gradual increase might be necessary. However, be aware that higher temperatures can also lead to side reactions like β-hydride elimination or decomposition of substrates and products.
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black signifies the decomposition and aggregation of the palladium catalyst, leading to a loss of catalytic activity. This is a common cause of low conversion.
-
Insufficient Ligand: The ligand plays a crucial role in stabilizing the active palladium species. An insufficient amount of ligand relative to the palladium precursor can lead to the formation of palladium black.
-
Inappropriate Ligand: The chosen ligand may not be suitable for stabilizing the catalytic intermediates involved in the coupling of a secondary alkyl halide. Bulky and electron-rich ligands are often required to promote the desired reaction pathway and prevent catalyst decomposition.
-
High Temperature: Excessive temperatures can accelerate catalyst decomposition.
To mitigate this, ensure the correct palladium-to-ligand ratio is used and consider screening different ligands.
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What are the most common culprits?
A3: For the Suzuki-Miyaura coupling of secondary alkyl halides, several factors are critical:
-
Catalyst System: Nickel-based catalysts have shown particular efficacy for the coupling of unactivated secondary alkyl halides.[3] If you are using a palladium catalyst, ensure you are using a ligand designed for coupling alkyl halides.
-
Base Selection: The choice of base is crucial for the transmetalation step. Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃). The optimal base is often solvent-dependent and may require screening.
-
β-Hydride Elimination: This is a major side reaction for secondary alkyl halides. The choice of a bulky ligand can help to sterically disfavor this pathway.
Data Presentation
The following tables provide quantitative data on how reaction parameters can influence the yield of coupling reactions involving secondary alkyl halides, which can serve as a guide for optimizing your reaction with this compound.
Table 1: Suzuki-Miyaura Coupling of Secondary Alkyl Halides with Alkylboranes [4]
| Entry | Alkyl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Cyclohexyl bromide | NiCl₂·glyme | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Dioxane | RT | 86 |
| 2 | Cyclohexyl iodide | NiCl₂·glyme | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Dioxane | RT | 88 |
| 3 | 1-Bromo-1-phenylethane | NiCl₂·glyme | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Dioxane | RT | 75 |
Note: RT = Room Temperature
Table 2: Sonogashira-Type Coupling of Secondary Alkyl Iodides with Terminal Alkynes [5]
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | [Cu(CH₃CN)₄]BF₄ / Terpyridine | Diazonium Salt | DMSO | 50 | 85 |
| 2 | 1-Octyne | [Cu(CH₃CN)₄]BF₄ / Terpyridine | Diazonium Salt | DMSO | 50 | 78 |
| 3 | Trimethylsilylacetylene | [Cu(CH₃CN)₄]BF₄ / Terpyridine | Diazonium Salt | DMSO | 50 | 92 |
Table 3: Heck-Type Reactions of Secondary Alkyl Iodides [6]
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(PPh₃)₄ | PMP | Benzene | 110 | 75 |
| 2 | Acrylonitrile | Pd(PPh₃)₄ | PMP | Benzene | 110 | 68 |
| 3 | Methyl Acrylate | Pd(PPh₃)₄ | PMP | Benzene | 110 | 72 |
Note: PMP = 1,2,2,6,6-pentamethylpiperidine
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Secondary Amines [7]
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | 100 | 98 |
| 2 | 4-Bromotoluene | N-Methylaniline | Pd(OAc)₂ / RuPhos | NaOtBu | 100 | 95 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | Pd(OAc)₂ / RuPhos | NaOtBu | 100 | 92 |
Note: While these examples use aryl halides, the catalyst systems and conditions can be a starting point for optimization with this compound.
Experimental Protocols
Below are detailed experimental protocols for key coupling reactions that can be adapted for use with this compound.
Protocol 1: General Procedure for Sonogashira Coupling of a Secondary Alkyl Iodide[5]
-
Reaction Setup: In a glovebox or under a continuous stream of inert gas (Argon or Nitrogen), charge a dry Schlenk tube with the copper catalyst (e.g., [Cu(CH₃CN)₄]BF₄, 25 mol%), the ligand (e.g., terpyridine, 25 mol%), and the diazonium salt (2.0 equivalents).
-
Solvent and Reactant Addition: Add anhydrous and degassed DMSO, followed by the secondary alkyl iodide (e.g., this compound, 1.0 equivalent) and the terminal alkyne (1.1 equivalents).
-
Reaction Conditions: Seal the Schlenk tube and stir the reaction mixture at 50 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[8]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu).
-
Reagent Addition: Add the aryl or alkyl halide (e.g., this compound), the amine, and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizing Troubleshooting and Reaction Pathways
The following diagrams, generated using Graphviz, illustrate logical troubleshooting workflows and key mechanistic considerations.
Caption: A logical workflow for troubleshooting low conversion in this compound coupling reactions.
Caption: Competing reaction pathways for the key organopalladium intermediate in this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Removal of iodine-containing impurities from 3-Iodohexane reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of iodine-containing impurities from 3-iodoalkane reactions.
Frequently Asked Questions (FAQs)
Q1: My 3-iodohexane reaction mixture has a distinct brown or purple color. What is the cause of this coloration?
A1: The brown or purple color in your this compound reaction mixture is typically due to the presence of molecular iodine (I₂), a common impurity. This can arise from several sources, including the decomposition of reagents, side reactions during the synthesis, or gradual decomposition of the this compound product, which is sensitive to light and heat.
Q2: What is the most common and quickest method to remove the colored iodine impurity?
A2: The most common and rapid method for removing elemental iodine is to wash the organic layer with an aqueous solution of a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is widely used for this purpose.[1] The thiosulfate ion reduces the colored elemental iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase and can be easily separated.
Q3: Will washing with sodium thiosulfate remove other iodine-containing impurities?
A3: Washing with sodium thiosulfate is primarily effective for the removal of elemental iodine (I₂). It will not remove other organic iodide impurities or unreacted starting materials. For the removal of a broader range of impurities, techniques like column chromatography or distillation are necessary.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of this compound can be effectively assessed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of this compound and help identify organic impurities by comparing the spectra to known standards.[3]
Q5: What are the recommended storage conditions for purified this compound?
A5: this compound is susceptible to decomposition upon exposure to light and heat, which can regenerate iodine impurities. It should be stored in an amber-colored bottle to protect it from light and kept in a cool, dark place, preferably refrigerated. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize degradation.
Troubleshooting Guide
Issue 1: Persistent color after sodium thiosulfate wash.
-
Question: I have washed my organic layer containing this compound multiple times with 10% sodium thiosulfate solution, but a brownish tint remains. What could be the issue?
-
Answer:
-
Incomplete Reaction: The amount of sodium thiosulfate may be insufficient to reduce all the iodine present, especially if the initial concentration of iodine is high.
-
Solution: Try using a more concentrated solution of sodium thiosulfate or increase the number of washes. Ensure vigorous mixing during the extraction to maximize contact between the two phases.
-
-
pH of the Solution: The efficiency of the reduction of iodine by thiosulfate can be influenced by pH.
-
Solution: While typically not necessary, ensuring the aqueous solution is not strongly acidic or basic may help. A neutral to slightly acidic pH is generally effective.
-
-
Other Colored Impurities: The color may not be from iodine but from other polymeric or high molecular weight byproducts formed during the reaction.
-
Solution: If the color persists after thorough washing, the impurity is likely not elemental iodine. In this case, purification by column chromatography or distillation is recommended.
-
-
Issue 2: Low yield after column chromatography.
-
Question: I am losing a significant amount of my this compound during purification by column chromatography. How can I improve my recovery?
-
Answer:
-
Improper Solvent System: The choice of eluent is critical in column chromatography. If the solvent is too polar, the product may elute too quickly with impurities. If it is not polar enough, the product may not elute at all or have a very broad elution profile.
-
Solution: Alkyl halides are relatively non-polar.[4] Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. A good starting point for this compound would be a very low percentage of ethyl acetate in hexane (e.g., 1-5%). Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.
-
-
Product Volatility: this compound is a relatively volatile compound.
-
Solution: When removing the solvent from the collected fractions, use a rotary evaporator at a low temperature and moderate vacuum to avoid co-evaporation of the product.
-
-
Decomposition on Silica Gel: Although less common for alkyl iodides compared to more sensitive compounds, some degradation can occur on the silica gel.
-
Solution: If you suspect degradation, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by adding a small amount of a neutral amine like triethylamine (e.g., 1%) to your eluent.
-
-
Issue 3: Product decomposition during distillation.
-
Question: My this compound is turning dark during distillation, and the purity is not as high as expected. What is causing this?
-
Answer:
-
High Temperature: this compound can decompose at elevated temperatures. The C-I bond is the weakest of the carbon-halogen bonds, making alkyl iodides less thermally stable than their chloro- or bromo-analogs.
-
Solution: Purify this compound via vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[5]
-
-
Presence of Impurities: Acidic or basic impurities can catalyze decomposition at high temperatures.
-
Solution: Ensure the crude product is thoroughly washed and dried before distillation to remove any residual acids or bases from the reaction workup.
-
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved (by GC-MS) | Advantages | Disadvantages |
| Aqueous Wash (10% Na₂S₂O₃) | >90% (if I₂ is the main impurity) | Fast, simple, and effective for removing elemental iodine. | Does not remove other organic impurities. |
| Column Chromatography | >98% | Effective at removing a wide range of impurities with different polarities. | Can be time-consuming and may result in product loss if not optimized. |
| Vacuum Distillation | >99% | Excellent for removing non-volatile impurities and achieving high purity. | Requires specialized equipment; risk of thermal decomposition if not performed under vacuum. |
Note: The purity values presented are typical and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Removal of Elemental Iodine using Sodium Thiosulfate Wash
-
Transfer the reaction mixture containing this compound to a separatory funnel.
-
Add an equal volume of a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer, which is typically the top layer, should become colorless. If color persists, repeat the wash.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water to remove any residual sodium thiosulfate.
-
Separate the layers and dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent, and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradient Elution (if necessary): If the product does not elute with 100% hexane, gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., 1-5% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator at low temperature and pressure.
Protocol 3: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC-MS Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Set to a temperature that ensures efficient vaporization without causing thermal decomposition (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.
-
MS Detector: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peak areas of all components in the chromatogram to determine the relative purity of the sample.
Visualizations
References
Technical Support Center: Long-Term Storage of Alkyl Iodides like 3-Iodohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkyl iodides, such as 3-Iodohexane. Proper storage and handling are critical to maintain the purity and stability of these reagents for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound turning a pink or brown color?
A1: The discoloration of this compound is typically due to the liberation of free iodine (I₂). Alkyl iodides are susceptible to degradation upon exposure to light, heat, and moisture, which causes the breaking of the carbon-iodine bond.[1][2] This free iodine dissolves in the alkyl iodide, resulting in the characteristic pink or brown hue.
Q2: What are the primary factors that cause the degradation of this compound?
A2: The main factors contributing to the degradation of this compound are:
-
Light: UV radiation can initiate the homolytic cleavage of the C-I bond, leading to the formation of free radicals and subsequently free iodine.[3]
-
Heat: Elevated temperatures accelerate the rate of decomposition reactions.[3]
-
Moisture: Water can react with alkyl iodides to produce the corresponding alcohol and hydroiodic acid, which can further promote degradation.[1][2]
-
Oxygen: The presence of oxygen can facilitate oxidative degradation pathways.[3]
Q3: What is the recommended stabilizer for the long-term storage of this compound?
A3: Copper, often in the form of chips or turnings, is a commonly used and effective stabilizer for alkyl iodides, including 1-Iodohexane and 2-Iodopropane.[4][5][6] Metallic copper and silver, as well as their alloys, have a high affinity for iodine and can repress the decomposition of the alkyl iodide.[1][2]
Q4: How does copper act as a stabilizer?
A4: Copper stabilizes alkyl iodides by reacting with any free iodine that is formed. This reaction removes the free iodine from the solution, preventing it from causing further degradation or interfering with subsequent reactions. The copper iodide formed is insoluble and does not redissolve in the alkyl iodide.[2]
Q5: What are the ideal storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[7] It is recommended to store the compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light, moisture, and oxygen.[3] For extended storage, refrigeration at 2-8°C is often recommended.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Discoloration (Pink/Brown) | Formation of free iodine due to degradation.[1][2] | 1. Add a Stabilizer: If not already present, add a small amount of copper in the form of chips or turnings to the storage container. 2. Purification: For immediate use, the discolored alkyl iodide can be purified by washing with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[9][10] |
| Inconsistent Experimental Results | Degradation of the alkyl iodide leading to lower purity and the presence of impurities. | 1. Verify Purity: Before use, check the purity of the this compound using analytical methods like GC-MS or ¹H NMR. 2. Purify if Necessary: If impurities are detected, purify the reagent by washing with sodium thiosulfate solution followed by drying over an anhydrous drying agent (e.g., anhydrous sodium sulfate). |
| Precipitate Formation in the Reagent Bottle | Formation of insoluble copper iodide if a copper stabilizer is used. | This is a normal occurrence when copper is acting as a stabilizer. The precipitate is insoluble and generally does not interfere with the reactivity of the alkyl iodide. For sensitive applications, the liquid can be carefully decanted or filtered before use. |
Quantitative Data Summary
| Parameter | Value/Recommendation | Reference |
| Purity of Stabilized 1-Iodohexane (GC) | >97.0% | [4][11] |
| Purity of Stabilized 2-Iodopropane (GC) | >99.0% | [6] |
| Recommended Storage Temperature | 2-8°C | [8] |
| Storage Conditions | Cool, dry, dark, under inert atmosphere | [3][7] |
Experimental Protocols
Protocol 1: Addition of Copper Stabilizer
Objective: To stabilize this compound for long-term storage.
Materials:
-
This compound
-
Copper turnings or chips
-
Amber glass storage bottle with a PTFE-lined cap
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Obtain a clean, dry amber glass bottle appropriate for the volume of this compound to be stored.
-
Add a small amount of copper turnings or chips to the bottle. A few small pieces are generally sufficient for typical laboratory-scale storage.
-
Carefully transfer the this compound into the bottle containing the copper stabilizer.
-
Purge the headspace of the bottle with a gentle stream of inert gas (nitrogen or argon) for a few minutes to displace any air and moisture.
-
Securely seal the bottle with the PTFE-lined cap.
-
Store the stabilized this compound in a cool, dark, and well-ventilated area, preferably in a refrigerator at 2-8°C.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any degradation products.
Materials:
-
This compound sample
-
Volatile solvent (e.g., hexane or ethyl acetate)
-
GC-MS instrument with a non-polar capillary column (e.g., HP-5ms)
GC-MS Parameters (Example):
| Parameter | Setting |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 minutes; ramp at 10°C/min to 280°C, hold for 5 minutes |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent.
-
Inject the sample into the GC-MS system.
-
Acquire the chromatogram and mass spectra of the eluting peaks.
-
Calculate the purity of the this compound by determining the peak area percentage of the main compound relative to the total peak area of all components.
-
Identify any impurity peaks by comparing their mass spectra to a spectral library.
Protocol 3: Determination of Free Iodine by UV-Vis Spectrophotometry
Objective: To quantify the amount of free iodine in a discolored this compound sample.
Materials:
-
Discolored this compound sample
-
Hexane (or another suitable organic solvent)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of standard solutions of known concentrations of iodine in hexane.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for iodine in the chosen solvent (for iodine in hexane, this is around 520 nm).
-
Construct a calibration curve by plotting absorbance versus iodine concentration.
-
Prepare a dilution of the discolored this compound sample in hexane.
-
Measure the absorbance of the diluted sample at the same λmax.
-
Use the calibration curve to determine the concentration of free iodine in the diluted sample and calculate the concentration in the original sample.
Visualizations
References
- 1. A UV-spectrophotometric approach for quantifying iodine in environmental samples for AMS studies [inis.iaea.org]
- 2. academic.oup.com [academic.oup.com]
- 3. scielo.br [scielo.br]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sec-Butyl iodide(stabilized with Copper chip) [myskinrecipes.com]
- 6. 2-Iodopropane (stabilized with Copper chip) | CymitQuimica [cymitquimica.com]
- 7. This compound | C6H13I | CID 33018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. IODOCYCLOHEXANE(626-62-0) 1H NMR [m.chemicalbook.com]
- 10. 31294-91-4|this compound|BLD Pharm [bldpharm.com]
- 11. 1-Iodohexane (stabilized with Copper chip) | CymitQuimica [cymitquimica.com]
Impact of solvent polarity on 3-Iodohexane reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent polarity on the reaction outcomes of 3-iodohexane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and how does solvent choice influence them?
A1: As a secondary alkyl halide, this compound can undergo four competing reaction pathways: SN1, SN2, E1, and E2.[1][2] Solvent polarity is a critical factor in determining the predominant mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) favor unimolecular pathways (SN1 and E1). These solvents effectively stabilize the carbocation intermediate required for these mechanisms through hydrogen bonding.[3][4][5]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile) favor the bimolecular SN2 pathway. They solvate the accompanying cation but leave the nucleophile relatively "naked" and more reactive.[6][7][8]
Q2: How does solvent polarity affect the strength of my nucleophile in reactions with this compound?
A2: Solvent polarity significantly impacts nucleophilicity.
-
In polar protic solvents , nucleophiles are solvated via hydrogen bonding, creating a "solvent cage".[6][8] This stabilization lowers the nucleophile's energy and reactivity, hindering its ability to participate in an SN2 attack.[4][9] More energy is required to strip away the solvent molecules before the nucleophile can react.[10]
-
In polar aprotic solvents , anionic nucleophiles are not strongly solvated.[3][9] This lack of a solvent cage leaves the nucleophile highly reactive and poised for an SN2 reaction. Consequently, the rate of SN2 reactions can be dramatically faster in polar aprotic solvents.[8]
Q3: Why is elimination (E2) often a major competing reaction with secondary alkyl halides like this compound?
A3: Elimination, particularly E2, is a significant competitor to substitution for secondary alkyl halides.[7][11] This competition is especially pronounced when using a strong base.[1] Even with strong nucleophiles that are also strong bases (e.g., alkoxides, hydroxide), the E2 pathway often dominates over the SN2 pathway for secondary substrates.[7] Steric hindrance at the secondary carbon makes the SN2 attack more difficult, allowing the base to more easily abstract a beta-hydrogen, leading to elimination.
Q4: When should I expect a mix of SN1 and E1 products?
A4: A mixture of SN1 and E1 products is common when this compound is reacted with a weak nucleophile/weak base in a polar protic solvent (a process known as solvolysis).[1][5] Both mechanisms proceed through a common carbocation intermediate. Once the carbocation is formed, it can either be attacked by the nucleophile (SN1) or lose a proton from an adjacent carbon (E1). Increasing the reaction temperature generally favors the elimination (E1) pathway over substitution (SN1).[1]
Troubleshooting Guide
Problem: Low yield of the desired SN2 substitution product when reacting this compound with a strong nucleophile (e.g., CH₃O⁻).
| Possible Cause | Suggested Solution | Rationale |
| Incorrect Solvent Choice | Switch from a polar protic solvent (like methanol) to a polar aprotic solvent (like acetone or DMSO). | Polar protic solvents solvate and deactivate strong nucleophiles through hydrogen bonding, significantly slowing down the SN2 reaction.[6][9] Polar aprotic solvents enhance nucleophilicity and favor the SN2 pathway.[7][8] |
| E2 Elimination is Dominating | Use a less basic nucleophile that is still a good nucleophile (e.g., N₃⁻, I⁻, CN⁻). If a strong base is required, consider using a bulkier, non-nucleophilic base if only elimination is desired. | For secondary halides, strong and basic nucleophiles like methoxide (CH₃O⁻) often favor the E2 pathway over SN2 due to steric hindrance at the reaction center.[7] |
| Reaction Temperature is Too High | Run the reaction at a lower temperature. | Higher temperatures generally favor elimination reactions over substitution reactions. |
Problem: The reaction is very slow or does not proceed to completion.
| Possible Cause | Suggested Solution | Rationale |
| Poor Nucleophile Strength | Ensure the chosen nucleophile is appropriate for the desired mechanism. For SN2, use a strong nucleophile. For SN1, the nucleophile strength is less critical to the rate.[12] | The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[3] |
| Solvent is Deactivating the Nucleophile | As above, for SN2 reactions, ensure a polar aprotic solvent is used. | A polar protic solvent can "cage" the nucleophile, drastically reducing its effective concentration and reactivity.[8] |
Problem: An unexpected mixture of substitution and elimination products is formed.
| Possible Cause | Suggested Solution | Rationale |
| Competition between SN2/E2 or SN1/E1 | Carefully select the solvent and nucleophile/base to favor one pathway. To favor SN2, use a good, non-basic nucleophile in a polar aprotic solvent. To favor E2, use a strong, sterically hindered base.[1][13] To favor SN1/E1, use a weak nucleophile/base in a polar protic solvent.[1] | This compound is a secondary halide, making it susceptible to all four mechanisms. The reaction conditions dictate the major outcome.[1] A strong, unhindered base will always give a significant amount of E2 product.[7] |
Data Presentation: Solvent Effects on Reaction Outcomes
The following table summarizes the expected major products for the reaction of this compound under different conditions.
| Nucleophile/Base | Solvent Type | Expected Major Pathway(s) | Expected Major Product(s) |
| Strong, Non-basic (e.g., I⁻, Br⁻, N₃⁻) | Polar Aprotic (e.g., Acetone) | SN2 | Substitution |
| Strong, Basic (e.g., OH⁻, CH₃O⁻) | Polar Aprotic (e.g., DMSO) | E2 (major), SN2 (minor) | Elimination (major), Substitution (minor) |
| Strong, Basic (e.g., OH⁻, CH₃O⁻) | Polar Protic (e.g., Ethanol) | E2 | Elimination |
| Weak, Nucleophilic (e.g., H₂O, CH₃OH) | Polar Protic (e.g., H₂O, CH₃OH) | SN1 / E1 | Mixture of Substitution and Elimination |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution/Elimination of this compound
Disclaimer: This is a representative protocol. Researchers must adapt it based on the specific nucleophile, solvent, and safety considerations. Always conduct a thorough literature search and risk assessment before beginning any experiment.
1. Materials:
-
This compound (substrate)
-
Selected Nucleophile/Base (e.g., sodium azide for SN2, sodium ethoxide for E2)
-
Anhydrous Solvent (e.g., Acetone for SN2, Ethanol for E2)
-
Round-bottom flask with stir bar
-
Condenser and heating mantle/oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line) if using moisture-sensitive reagents
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
-
TLC plates and developing chamber
-
Instrumentation for analysis (GC-MS, NMR)
2. Reaction Setup:
-
Dry all glassware in an oven and allow to cool under an inert atmosphere.
-
To the round-bottom flask, add the nucleophile/base and the anhydrous solvent under an inert atmosphere.
-
Stir the mixture until the nucleophile/base is dissolved or evenly suspended.
-
If heating is required, attach the condenser and begin circulating coolant.
3. Reaction Execution:
-
Using a syringe, slowly add the this compound to the stirring solution.
-
Heat the reaction mixture to the desired temperature and allow it to stir for the predetermined reaction time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
4. Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., by adding water or a dilute acid/base).
-
Transfer the mixture to a separatory funnel and perform an extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
5. Analysis:
-
Analyze the crude product ratio using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
If necessary, purify the product(s) using flash column chromatography.
Visualizations
Caption: Decision logic for predicting this compound reaction pathways.
Caption: General experimental workflow for this compound reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of Nucleophilic Substitution Reactivity: 3-Iodohexane vs. 3-Bromohexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the efficiency of nucleophilic substitution reactions is paramount. The choice of substrate, specifically the nature of the leaving group, can dramatically influence reaction rates and overall yield. This guide provides an objective comparison of the reactivity of 3-iodohexane and 3-bromohexane in nucleophilic substitution reactions, supported by established chemical principles and representative experimental data.
Executive Summary
This compound exhibits significantly higher reactivity in nucleophilic substitution reactions compared to 3-bromohexane. This enhanced reactivity is primarily attributed to the superior leaving group ability of the iodide ion (I⁻) in comparison to the bromide ion (Br⁻). The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, facilitating its cleavage during the rate-determining step of both S(_N)1 and S(_N)2 reactions. Consequently, reactions involving this compound proceed at a faster rate, leading to higher product yields in a shorter timeframe.
Data Presentation
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| 2-Iodobutane | I⁻ | ~30 |
| 2-Bromobutane | Br⁻ | 1 |
This data is representative of the S(_N)2 reaction with a strong nucleophile (e.g., I⁻ in acetone) and illustrates the general reactivity trend. Actual rate constants will vary with specific reaction conditions.
Theoretical Framework: The Role of the Leaving Group
The rate of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart from the carbon atom. A good leaving group is a species that is stable in solution after it has taken on the pair of electrons from its former bond.
Several factors contribute to the superior leaving group ability of iodide compared to bromide:
-
Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond (approximately 228 kJ/mol for C-I vs. 290 kJ/mol for C-Br).[1] Less energy is required to break the C-I bond, leading to a lower activation energy for the reaction.
-
Polarizability: The iodide ion is larger and its electron cloud is more diffuse and polarizable than that of the bromide ion. This increased polarizability helps to stabilize the developing negative charge in the transition state of both S(_N)1 and S(_N)2 reactions.
-
Basicity: Iodide is a weaker base than bromide. Weaker bases are better leaving groups because they are less likely to re-bond with the carbocation (in S(_N)1) or the electrophilic carbon (in S(_N)2).
The logical relationship of these factors in determining leaving group ability is illustrated in the following diagram:
Caption: Factors determining the superior leaving group ability of iodide over bromide.
Experimental Protocols
To empirically determine the comparative reactivity of this compound and 3-bromohexane, a competitive reaction or parallel reactions can be performed. The Finkelstein reaction, which involves the exchange of a halide, provides a straightforward method for this comparison.
Objective: To qualitatively and semi-quantitatively compare the S(_N)2 reaction rates of this compound and 3-bromohexane.
Materials:
-
This compound
-
3-Bromohexane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Test tubes and rack
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for slow reactions)
Experimental Workflow:
Caption: Workflow for comparing the reactivity of this compound and 3-bromohexane.
Procedure:
-
Preparation: Prepare a saturated solution of sodium iodide in anhydrous acetone. Sodium iodide is soluble in acetone, while sodium bromide and sodium chloride are not.
-
Reaction Setup: In two separate, clean, and dry test tubes, place an equal volume (e.g., 2 mL) of the sodium iodide/acetone solution.
-
Initiation: To one test tube, add a specific amount (e.g., 5 drops) of 3-bromohexane. To the second test tube, add an equimolar amount of this compound. Start a stopwatch immediately after the addition.
-
Observation: Observe both test tubes for the formation of a precipitate. In the case of 3-bromohexane, the formation of a cloudy white precipitate of sodium bromide indicates that a reaction has occurred. For this compound, since the nucleophile and the leaving group are the same, this specific experiment would demonstrate the principle of isotopic labeling if a radioactive isotope of iodine were used. For a simple visual comparison of leaving group ability, a different nucleophile that forms an insoluble salt with bromide and iodide could be chosen, or a competitive reaction could be set up. However, the principle remains that the reaction leading to a precipitate will be faster for the better leaving group.
-
Data Collection: Record the time at which the precipitate first becomes visible in the test tube containing 3-bromohexane.
Expected Outcome: A precipitate of NaBr will form significantly faster in the test tube containing 3-bromohexane when reacted with NaI in acetone, as the more reactive this compound is formed. In a direct comparison with another nucleophile, the reaction with this compound would proceed more rapidly.
Conclusion
References
A Comparative Guide to the Kinetics of 3-Iodohexane Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic studies of the bimolecular nucleophilic substitution (SN2) reaction of 3-iodohexane with a variety of nucleophiles. As a secondary alkyl halide, this compound serves as an important substrate for investigating the interplay of steric hindrance, nucleophile strength, and solvent effects on reaction rates. Understanding these kinetics is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing novel chemical entities.
Executive Summary
The reaction of this compound with nucleophiles predominantly follows an SN2 mechanism, a single-step process where the nucleophile attacks the electrophilic carbon atom concurrently with the departure of the iodide leaving group. The rate of this reaction is highly sensitive to the nature of the nucleophile, the solvent system, and the steric environment of the reaction center. Due to its secondary nature, this compound exhibits intermediate reactivity, being slower than primary alkyl halides but significantly faster than tertiary analogues. This guide presents a comparative analysis of reaction rates with different nucleophiles, detailed experimental protocols for kinetic analysis, and a comparison with alternative substrates.
Data Presentation: A Comparative Analysis of Reaction Kinetics
While specific kinetic data for this compound is not extensively tabulated in the literature, the following table provides representative second-order rate constants for the analogous SN2 reaction of a similar secondary alkyl iodide, 2-iodobutane, with various nucleophiles in acetone at 25°C. This data offers a valuable comparative framework for predicting the reactivity of this compound.
| Nucleophile | Formula | Solvent | Relative Rate Constant (k, M⁻¹s⁻¹) |
| Iodide | I⁻ | Acetone | 1.0 (Reference) |
| Azide | N₃⁻ | Acetone | ~40 |
| Cyanide | CN⁻ | Acetone | ~150 |
| Thiocyanate | SCN⁻ | Acetone | ~5 |
| Bromide | Br⁻ | Acetone | ~0.2 |
| Chloride | Cl⁻ | Acetone | ~0.01 |
Note: These are approximate relative values based on established nucleophilicity trends and data for similar systems. Actual rate constants for this compound may vary.
Comparison with Other Alkyl Halides
The reactivity of an alkyl halide in an SN2 reaction is profoundly influenced by the nature of the leaving group and the steric hindrance around the reaction center.
-
Leaving Group: The iodide ion in this compound is an excellent leaving group due to its large size, polarizability, and the weakness of the C-I bond. The order of leaving group ability for halogens in SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[1] Consequently, this compound will react significantly faster than its corresponding bromide or chloride analogues under identical conditions.
-
Substrate Structure: As a secondary alkyl halide, this compound experiences more steric hindrance to the backside attack of a nucleophile compared to a primary alkyl halide like 1-iodohexane.[2] Conversely, it is much more reactive than a tertiary alkyl halide, which will not undergo an SN2 reaction due to excessive steric hindrance.[2] The general order of reactivity for alkyl halides in SN2 reactions is: methyl > primary > secondary >> tertiary.[2]
Experimental Protocols
The following is a detailed methodology for conducting a kinetic study of the reaction of a chiral secondary alkyl iodide, such as (S)-3-iodohexane, with a nucleophile, using polarimetry to monitor the reaction progress.
Objective: To determine the second-order rate constant for the SN2 reaction of (S)-3-iodohexane with a given nucleophile in a polar aprotic solvent.
Materials:
-
(S)-3-Iodohexane
-
Sodium azide (or other desired sodium salt of the nucleophile)
-
Anhydrous acetone (or other suitable polar aprotic solvent)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Polarimeter with a thermostatted cell
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of known concentration of (S)-3-iodohexane in anhydrous acetone (e.g., 0.2 M).
-
Prepare a stock solution of known concentration of the sodium salt of the nucleophile (e.g., sodium azide, 0.2 M) in anhydrous acetone.
-
-
Kinetic Run:
-
Equilibrate both stock solutions and the polarimeter cell to the desired reaction temperature (e.g., 25°C) using the constant temperature water bath.
-
Pipette equal volumes of the (S)-3-iodohexane and nucleophile solutions into a clean, dry flask. Start the stopwatch immediately upon mixing.
-
Quickly rinse the polarimeter cell with a small amount of the reaction mixture and then fill the cell.
-
Measure the optical rotation of the reaction mixture at regular time intervals. The reading will change over time as the chiral (S)-3-iodohexane is converted to the chiral product with an inverted configuration.
-
-
Data Analysis:
-
The observed rotation (α) is directly proportional to the concentration of the enantiomeric excess. The progress of the reaction can be followed by monitoring the change in optical rotation.
-
The second-order rate law for this reaction is: Rate = k[Alkyl Iodide][Nucleophile].
-
The integrated rate law for a second-order reaction with equal initial concentrations of reactants is: 1/[A]t - 1/[A]₀ = kt, where [A]t is the concentration of the reactant at time t, and [A]₀ is the initial concentration.
-
The concentration of the reactant at any time can be related to the optical rotation. The rate constant (k) can be determined from the slope of a plot of the appropriate function of optical rotation versus time.
-
Visualizations
Below are diagrams illustrating the key concepts discussed in this guide.
Caption: SN2 reaction mechanism for this compound.
Caption: Experimental workflow for kinetic analysis.
References
A Comparative Guide to the Quantification of 3-Iodohexane in Reaction Mixtures: qNMR vs. Chromatographic Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 3-iodohexane in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the quantification of this compound.
Introduction to Quantitative Analysis of this compound
This compound is a volatile and potentially reactive alkyl halide. Its accurate quantification can be challenging. While chromatographic methods have traditionally been the standard, qNMR has emerged as a powerful, non-destructive alternative that offers direct measurement without the need for identical reference standards for every component in the mixture.[1][2] This guide will delve into the experimental protocols for each technique and present a comparative analysis of their performance.
Quantitative NMR (qNMR) Spectroscopy
qNMR provides a direct measure of the molar concentration of an analyte by comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard.[3]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture containing this compound into a tared NMR tube with 0.01 mg accuracy.[4]
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known concentration of a carefully selected internal standard. To minimize evaporation of the volatile analyte and ensure accurate quantification, it is recommended to prepare the sample in a sealed container and transfer it to the NMR tube quickly.
-
Internal Standard Selection: The choice of an internal standard is crucial for accurate qNMR.[5] For the volatile and non-polar this compound, a non-volatile, stable internal standard with sharp, well-resolved signals that do not overlap with the analyte's signals is essential. 1,3,5-Trimethoxybenzene is a suitable candidate due to its chemical stability, low volatility, and a sharp singlet in a relatively clear region of the ¹H NMR spectrum.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Parameters:
-
Pulse Angle: A 90° pulse should be used for maximum signal intensity.
-
Relaxation Delay (D1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is critical to ensure full relaxation of all protons, which is essential for accurate integration. A typical starting point is a D1 of 30 seconds.
-
Number of Scans (NS): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (>150:1 for <1% integration error).[6]
-
Temperature: Maintain a constant temperature to avoid shifts in resonance frequencies.
-
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of both this compound (e.g., the multiplet corresponding to the proton attached to the iodine-bearing carbon) and the internal standard.
-
The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
Caption: Experimental workflow for the quantification of this compound by qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for the separation and quantification of volatile compounds like this compound.
1. Sample Preparation:
-
Accurately prepare a stock solution of the reaction mixture in a volatile solvent (e.g., hexane or ethyl acetate).
-
Perform serial dilutions to bring the concentration of this compound within the linear range of the instrument.
-
Add a known concentration of an internal standard. For GC-MS, a suitable internal standard would be a compound with similar chemical properties but a different retention time, such as 1-bromohexane or naphthalene.[7]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-300.
3. Data Analysis:
-
Quantification is typically performed using Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or by integrating the total ion chromatogram (TIC) peak area.
-
A calibration curve is constructed by analyzing a series of standards of known concentrations.
High-Performance Liquid Chromatography (HPLC)
While less common for volatile, non-chromophoric compounds like this compound, HPLC can be employed, particularly if derivatization is used or if the compound exhibits some UV absorbance.
1. Sample Preparation:
-
Dissolve the reaction mixture in the mobile phase.
-
Filter the sample to remove any particulate matter.
-
An internal standard can be used if a suitable one is available that resolves well from the analyte and other components.
2. HPLC Instrumentation and Conditions:
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for reverse-phase chromatography.[9]
-
Detector: A UV detector set at a low wavelength (e.g., 210 nm) might provide some response for the iodo-group, though sensitivity will likely be low. A refractive index (RI) detector could also be used.
-
Flow Rate: 1.0 mL/min.
3. Data Analysis:
-
Quantification is based on the peak area from the chromatogram, compared against a calibration curve generated from standards of known concentrations.
Comparison of Analytical Methods
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct molar quantification based on signal integration relative to an internal standard. | Separation based on volatility and polarity, followed by mass-based detection and quantification. | Separation based on polarity, followed by UV or other detection and quantification. |
| Sample Preparation | Simple, involves accurate weighing and dissolution. | May require dilution and addition of an internal standard. | Requires dissolution and filtration; may need derivatization for better detection. |
| Analysis Time | Relatively short (5-15 minutes per sample). | Typically longer due to chromatographic run times (15-30 minutes per sample). | Similar to GC-MS, with run times of 15-30 minutes per sample. |
| Selectivity | Excellent, based on unique chemical shifts. Can be challenging in complex mixtures with signal overlap. | Very high, especially with mass spectrometric detection (SIM mode). | Moderate to high, dependent on chromatographic resolution and detector specificity. |
| Sensitivity | Lower sensitivity compared to MS-based methods. | Very high sensitivity, capable of trace-level analysis. | Moderate sensitivity, highly dependent on the analyte's chromophore. |
| Accuracy & Precision | High accuracy and precision when proper experimental parameters are used. | High accuracy and precision with proper calibration. | Good accuracy and precision with proper validation. |
| Calibration | Does not require a calibration curve for each analyte; a single certified internal standard can be used. | Requires a calibration curve for each analyte. | Requires a calibration curve for each analyte. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is consumed. | Yes, the sample is consumed. |
Signaling Pathway and Logical Relationships
The decision-making process for selecting the appropriate analytical technique can be visualized as follows:
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
For the quantification of this compound in a reaction mixture, qNMR offers a powerful, non-destructive, and direct method that can be highly accurate and efficient, especially when a certified internal standard is used. It is particularly advantageous when absolute quantification without the need for extensive calibration is desired.
GC-MS stands out for its superior sensitivity and is the method of choice for trace-level quantification or when dealing with highly complex matrices where chromatographic separation is essential.
HPLC is generally less suitable for a volatile and weakly UV-absorbing compound like this compound unless derivatization is employed to enhance detectability.
The ultimate choice of method will depend on the specific requirements of the analysis, including the need for sensitivity, sample preservation, and the complexity of the reaction mixture. For many applications in process chemistry and drug development, the speed and direct quantification capabilities of qNMR make it a highly attractive option.
References
- 1. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. ethz.ch [ethz.ch]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmtech.com [pharmtech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Hexane,1-iodo- | SIELC Technologies [sielc.com]
A Comparative Guide to SN1 and SN2 Reaction Pathways for 3-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reaction pathways for the secondary alkyl halide, 3-iodohexane. Understanding the factors that dictate the predominant reaction pathway is crucial for predicting reaction outcomes, optimizing synthetic routes, and controlling stereochemistry in drug development and other chemical research. This document presents a summary of key characteristics, supporting experimental data (including estimations based on analogous systems), detailed experimental protocols, and visualizations of the reaction mechanisms and influencing factors.
At a Glance: SN1 vs. SN2 for this compound
As a secondary iodoalkane, this compound is capable of undergoing both SN1 and SN2 reactions. The preferred pathway is highly dependent on the reaction conditions, specifically the nature of the nucleophile and the choice of solvent.
| Feature | SN1 Pathway | SN2 Pathway |
| Rate Law | Rate = k[this compound] (First-order) | Rate = k[this compound][Nucleophile] (Second-order) |
| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., N₃⁻, I⁻, CN⁻) |
| Solvent | Favored by polar protic solvents (e.g., ethanol, water) | Favored by polar aprotic solvents (e.g., acetone, DMF) |
| Stereochemistry | Racemization (attack from both faces of the planar carbocation) | Inversion of configuration (backside attack) |
| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
Data Presentation: A Quantitative Comparison
The following table summarizes estimated and reported kinetic and stereochemical data for the reaction of this compound under conditions that favor either the SN1 or SN2 pathway.
| Reaction Conditions | Pathway | Nucleophile | Solvent | Relative Rate Constant (k_rel) | Stereochemical Outcome |
| This compound + NaI | SN2 | I⁻ | Acetone | ~200 | Racemization (via repeated inversion)[1] |
| This compound + NaN₃ | SN2 | N₃⁻ | DMF | ~100 | Inversion of Configuration |
| This compound in 80% Ethanol/20% Water | SN1 (Solvolysis) | H₂O / EtOH | 80% Ethanol | 1 | Racemization |
| (S)-3-Iodohexane + CH₃CO₂⁻ | SN2 | CH₃CO₂⁻ | - | - | (R)-3-Acetoxyhexane (Inversion)[2][3][4] |
Note: Relative rate constants are estimations based on typical reactivities of secondary iodoalkanes under these conditions. The reaction with iodide in acetone is a special case where the nucleophile is the same as the leaving group, leading to racemization through a series of SN2 inversions.
Reaction Mechanisms and Influencing Factors
The choice between the SN1 and SN2 pathway for this compound is a fine balance of several factors, primarily the stability of the potential carbocation intermediate, the strength of the nucleophile, and the solvating properties of the medium.
SN1 Pathway for this compound
The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[5] This pathway is favored in the presence of weak nucleophiles and polar protic solvents.
SN2 Pathway for this compound
The SN2 reaction is a concerted, one-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs.[6][7] This pathway is favored by strong nucleophiles in polar aprotic solvents.
Factors Influencing Pathway Selection
The decision between an SN1 and SN2 pathway for this compound can be visualized as a balance of competing factors.
Experimental Protocols
The following are generalized protocols for conducting and analyzing SN1 and SN2 reactions with this compound.
Protocol 1: Kinetic Analysis of the SN2 Reaction of this compound with Sodium Azide
This protocol describes a method to determine the second-order rate constant for the reaction of this compound with sodium azide in dimethylformamide (DMF). The disappearance of the starting material can be monitored by gas chromatography (GC).
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Internal standard (e.g., nonane)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel
-
Gas chromatograph with a suitable column and FID detector
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in DMF containing a known concentration of an internal standard.
-
Prepare a stock solution of sodium azide (e.g., 0.1 M) in DMF.
-
-
Reaction Setup:
-
Equilibrate both stock solutions and the reaction vessel to the desired temperature (e.g., 25°C).
-
Initiate the reaction by mixing equal volumes of the this compound and sodium azide solutions in the reaction vessel with vigorous stirring.
-
-
Data Collection:
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a vial containing a suitable quenching agent (e.g., diethyl ether and water).
-
Analyze the quenched sample by GC to determine the ratio of the peak area of this compound to the peak area of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time. For a second-order reaction with equal initial concentrations, a plot of 1/[this compound] versus time will be linear.
-
The slope of the line will be equal to the second-order rate constant, k.
-
Protocol 2: Solvolysis (SN1) of this compound in Aqueous Ethanol
This protocol outlines a method to measure the first-order rate constant for the solvolysis of this compound in an 80% ethanol/20% water mixture. The reaction produces H⁺ ions, which can be titrated to monitor the reaction progress.
Materials:
-
This compound
-
80% Ethanol / 20% Water (v/v)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein or other suitable indicator
-
Burette, pipettes, and Erlenmeyer flasks
-
Thermostatted water bath
Procedure:
-
Reaction Setup:
-
Place a known volume (e.g., 50 mL) of the 80% ethanol/water solvent in an Erlenmeyer flask and bring it to the desired temperature in the water bath.
-
Add a known amount of this compound to the solvent to initiate the reaction (time t=0).
-
-
Titration:
-
At regular time intervals, withdraw an aliquot (e.g., 5 mL) from the reaction mixture and transfer it to another flask containing ice to quench the reaction.
-
Add a few drops of indicator and titrate the liberated H⁺ with the standardized NaOH solution until the endpoint is reached.
-
-
Data Analysis:
-
The volume of NaOH used at each time point is proportional to the amount of this compound that has reacted.
-
The reaction follows first-order kinetics. A plot of ln(V∞ - Vt) versus time will yield a straight line, where V∞ is the volume of NaOH required at the completion of the reaction and Vt is the volume at time t.
-
The slope of this line is equal to -k, the first-order rate constant.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for studying the kinetics of these nucleophilic substitution reactions.
This guide provides a foundational understanding of the competitive SN1 and SN2 reaction pathways for this compound. For specific applications, further optimization of the outlined protocols may be necessary.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. byjus.com [byjus.com]
Comparative Guide to the Synthesis of 3-Iodohexane: Mechanistic Validation via ¹⁸O Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for 3-iodohexane, starting from 3-hexanol. The primary route, an Appel-type reaction, is mechanistically validated using ¹⁸O isotopic labeling. Its performance is benchmarked against a classical approach using hydroiodic acid. All experimental data presented herein are representative and intended for comparative purposes.
Introduction
This compound is a valuable alkyl halide intermediate in organic synthesis, often utilized in the formation of carbon-carbon bonds through coupling reactions and in the introduction of a hexyl group into various molecular scaffolds. The selection of a synthetic route is critical, prioritizing yield, purity, stereochemical control, and mechanistic predictability. This guide compares two common methods for converting the secondary alcohol 3-hexanol into this compound:
-
Route A: Modified Appel Reaction. This route employs triphenylphosphine (PPh₃) and iodine (I₂) under mild, neutral conditions. It is expected to proceed via an Sₙ2 mechanism.[1][2][3]
-
Route B: Reaction with Hydroiodic Acid (HI). This is a traditional method involving a strong acid. For secondary alcohols, this reaction can proceed through a competitive Sₙ1 and Sₙ2 pathway.[4][5]
To unequivocally validate the Sₙ2 pathway of the Appel-type reaction, an isotopic labeling study was designed using ³-hexan-¹⁸O-ol.
Comparative Performance of Synthetic Routes
The two synthetic routes were evaluated based on key performance indicators such as reaction yield, product purity, and reaction conditions.
| Parameter | Route A: PPh₃ / I₂ (Appel-type) | Route B: Concentrated HI |
| Typical Yield | 85-92% | 55-65% |
| Purity (by GC-MS) | >98% | ~90% (contains isomeric impurities) |
| Reaction Mechanism | Predominantly Sₙ2 | Competitive Sₙ1 / Sₙ2 |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Key Byproducts | Triphenylphosphine oxide, Imidazole salts | Dihexyl ether, Hexene isomers |
| Stereochemical Outcome | Inversion of configuration | Racemization and inversion |
Table 1: Comparative performance data for the synthesis of this compound.
Mechanistic Validation via Isotopic Labeling
The core of this guide is the validation of the reaction mechanism for Route A using an ¹⁸O-labeled starting material, (±)-3-hexan-¹⁸O-ol. In an Sₙ2 reaction, the nucleophile (iodide) attacks the carbon atom, displacing the activated hydroxyl group. The oxygen atom from the alcohol is expected to be transferred to the triphenylphosphine, forming triphenylphosphine oxide (TPPO).[1]
Hypothesis: If the reaction proceeds via an Sₙ2 mechanism, the ¹⁸O label will be exclusively found in the triphenylphosphine oxide byproduct (TPPO), and not in the water produced during the workup.
Mass spectrometric analysis of the TPPO byproduct was conducted to confirm the location of the isotopic label.
| Analyte | Expected Mass (Unlabeled) | Observed Mass (from labeled reaction) | Isotopic Incorporation |
| Triphenylphosphine Oxide (TPPO) | 278.09 m/z [M]⁺ | 280.09 m/z [M]⁺ | >99% in TPPO |
| H₂O (from workup) | 18.01 g/mol | 18.01 g/mol | <1% in H₂O |
Table 2: Mass spectrometry results confirming the fate of the ¹⁸O label in Route A.
The data clearly indicates that the ¹⁸O atom is incorporated into the triphenylphosphine oxide, which strongly supports the proposed Sₙ2 mechanism. This validation provides confidence in the predictability and stereochemical outcome of the Appel-type reaction for synthesizing this compound and related secondary alkyl iodides.
Experimental Workflow and Logic
The following diagram illustrates the workflow for the synthesis and validation of this compound via the Appel-type reaction (Route A).
Caption: Workflow for the synthesis and isotopic validation of this compound.
Detailed Experimental Protocols
Route A: Synthesis of this compound via Modified Appel Reaction
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add triphenylphosphine (5.24 g, 20 mmol) and imidazole (2.72 g, 40 mmol). Dissolve the solids in 40 mL of anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Add 3-hexanol (1.02 g, 10 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Iodination: Slowly add a solution of iodine (5.08 g, 20 mmol) in 20 mL of anhydrous DCM to the stirred mixture over 15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Workup: Quench the reaction by adding 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, 100% hexanes) to yield this compound. The byproduct, triphenylphosphine oxide, can also be isolated from the column.
Route B: Synthesis of this compound via Hydroiodic Acid
-
Reaction Setup: Place 3-hexanol (1.02 g, 10 mmol) in a 50 mL round-bottom flask and cool to 0 °C in an ice bath.
-
Addition of Acid: Slowly add concentrated hydroiodic acid (57% in water, 3.5 mL, ~20 mmol) to the alcohol with vigorous stirring.
-
Reaction: After addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4 hours.
-
Workup: Transfer the mixture to a separatory funnel containing 20 mL of ice-cold water and 20 mL of hexanes. Shake and separate the layers. Wash the organic layer with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) followed by 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification by distillation is required.
Analytical Protocols
-
Gas Chromatography-Mass Spectrometry (GC-MS): Product purity and identity were determined using a standard GC-MS system equipped with a non-polar column (e.g., DB-5ms).[6][7] The temperature program was initiated at 50 °C, ramped to 250 °C at 10 °C/min. Mass spectra were acquired in electron ionization (EI) mode.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded in CDCl₃ on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
Mass Spectrometry (Byproduct Analysis): High-resolution mass spectrometry (HRMS) of the triphenylphosphine oxide byproduct was performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to confirm the mass of the ¹⁸O-labeled compound.
Conclusion
The modified Appel reaction (Route A) is a superior method for the synthesis of this compound from 3-hexanol, offering significantly higher yields and purity compared to the classical hydroiodic acid method (Route B). The isotopic labeling experiment using ³-hexan-¹⁸O-ol conclusively validates that the reaction proceeds via an Sₙ2 mechanism. This mechanistic certainty makes Route A the preferred choice for applications where stereochemical control and avoidance of side reactions, such as rearrangements, are critical.
References
- 1. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Elimination Rate of 3-Iodohexane and Other Secondary Alkyl Halides
For Immediate Release
A comprehensive analysis of the relative rates of elimination reactions for 3-iodohexane compared to other secondary alkyl halides reveals significant trends in reactivity, primarily governed by the nature of the leaving group and the reaction mechanism. This guide provides researchers, scientists, and drug development professionals with a concise overview of these differences, supported by established principles in physical organic chemistry, and outlines a general experimental protocol for determining such reaction rates.
Executive Summary
In both E1 (unimolecular) and E2 (bimolecular) elimination reactions, the carbon-halogen bond is broken in the rate-determining step. The strength of this bond is a crucial factor in determining the reaction rate. For secondary alkyl halides, the reactivity trend for the leaving group follows the order: I > Br > Cl > F. This is because the carbon-iodine bond is the longest and weakest among the halogens, making iodide the best leaving group. Consequently, this compound undergoes elimination at a significantly faster rate than its bromine and chlorine analogues.
Comparative Elimination Rates
Table 1: Relative Rate of Elimination of Secondary Alkyl Halides (Qualitative)
| Alkyl Halide (RX) | Leaving Group (X) | Relative Rate of Elimination |
| This compound | I | Fastest |
| 3-Bromohexane | Br | Intermediate |
| 3-Chlorohexane | Cl | Slowest |
This trend is a direct consequence of the carbon-halogen bond dissociation energies. The weaker the C-X bond, the lower the activation energy for the elimination reaction, and thus the faster the rate.
Reaction Mechanisms and Influencing Factors
The rate of elimination of this compound and other secondary alkyl halides is also influenced by the reaction mechanism, which can be either E1 or E2.
E2 Elimination
The E2 reaction is a one-step, concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base.[1][2][3]
The following diagram illustrates the E2 mechanism for this compound.
Caption: E2 elimination mechanism of this compound.
E1 Elimination
The E1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate.[4] In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. The rate of the E1 reaction is dependent only on the concentration of the alkyl halide.[5]
Below is a diagram representing the E1 mechanism for this compound.
Caption: E1 elimination mechanism of this compound.
Experimental Protocol for Determining Relative Elimination Rates
The relative rates of elimination of secondary alkyl halides can be determined by monitoring the disappearance of the alkyl halide or the appearance of the alkene product over time. A common method involves reacting the alkyl halide with a base in a suitable solvent and analyzing the reaction mixture at various time points using gas chromatography (GC).
Objective: To determine the relative rates of E2 elimination of this compound, 3-bromohexane, and 3-chlorohexane with sodium ethoxide in ethanol.
Materials:
-
This compound
-
3-Bromohexane
-
3-Chlorohexane
-
Sodium ethoxide solution in ethanol (standardized)
-
Anhydrous ethanol
-
Internal standard for GC analysis (e.g., nonane)
-
Gas chromatograph with a suitable column (e.g., non-polar capillary column)
-
Thermostated reaction vessel
-
Microsyringes
-
Volumetric flasks and pipettes
Procedure:
-
Reaction Setup: A known concentration of the alkyl halide and the internal standard is prepared in anhydrous ethanol in a volumetric flask. A separate solution of sodium ethoxide in ethanol is also prepared and its concentration is accurately determined by titration.
-
Reaction Initiation: The alkyl halide solution is placed in a thermostated reaction vessel maintained at a constant temperature. The reaction is initiated by adding a pre-heated solution of sodium ethoxide.
-
Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn using a microsyringe.
-
Quenching: The reaction in the aliquot is immediately quenched by adding it to a vial containing a small amount of dilute acid to neutralize the base.
-
GC Analysis: The quenched sample is injected into the gas chromatograph. The areas of the peaks corresponding to the alkyl halide and the internal standard are recorded.
-
Data Analysis: The concentration of the alkyl halide at each time point is determined by comparing the ratio of its peak area to that of the internal standard. A plot of the natural logarithm of the alkyl halide concentration versus time will yield a straight line for a pseudo-first-order reaction, the slope of which is the negative of the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the base.
-
Comparison: The second-order rate constants for this compound, 3-bromohexane, and 3-chlorohexane are compared to determine their relative rates of elimination.
The following flowchart outlines the experimental workflow.
Caption: Workflow for determining elimination rates.
Conclusion
The rate of elimination of this compound is significantly greater than that of other secondary alkyl halides such as 3-bromohexane and 3-chlorohexane. This is primarily attributed to the superior leaving group ability of iodide. Understanding these relative reaction rates is fundamental for controlling the outcomes of chemical reactions in synthetic chemistry and for predicting the metabolic fate of halogenated compounds in drug development. The provided experimental framework offers a robust method for quantifying these differences.
References
Purity assessment of 3-Iodohexane by high-performance liquid chromatography (HPLC)
Purity Assessment of 3-Iodohexane: A Comparative Guide to HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for alkyl halides, such as this compound, is a critical step in chemical synthesis and pharmaceutical development. Ensuring the absence of impurities is paramount for reaction efficiency, product stability, and, in the context of drug development, patient safety. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering detailed experimental protocols and performance data to aid in method selection.
Introduction to Analytical Challenges
This compound is a volatile, non-polar compound that lacks a strong UV chromophore, presenting a challenge for analysis by HPLC with common UV detectors. Consequently, alternative detection methods or alternative analytical techniques must be considered. Gas chromatography is often well-suited for volatile analytes like alkyl halides. This guide will explore a prospective HPLC method using a universal Refractive Index (RI) detector and compare it with a standard GC-MS approach.
Potential Impurities in this compound
The synthesis of this compound, commonly prepared from 3-hexanol, can result in several process-related impurities. Understanding these potential byproducts is crucial for developing a robust analytical method capable of their separation and detection.
Common Impurities:
-
Isomeric Iodohexanes: Positional isomers such as 1-iodohexane and 2-iodohexane may form depending on the reaction conditions.
-
Unreacted Starting Material: Residual 3-hexanol from an incomplete reaction.
-
Elimination Byproducts: The formation of various hexene isomers through the elimination of hydrogen iodide.
-
Oxidation Products: If oxidizing conditions are present, 3-hexanone could be formed from the starting alcohol.[1]
High-Performance Liquid Chromatography (HPLC) Method
While not the conventional choice for a volatile compound like this compound, an HPLC method can be developed. Due to the lack of a UV chromophore, a Refractive Index (RI) detector is the most suitable choice.[2] RI detectors are considered "universal" as they measure the difference in the refractive index between the mobile phase and the analyte.[2] However, they are generally less sensitive than UV detectors and are not compatible with gradient elution.[2]
Experimental Protocol: HPLC-RI
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase must be thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 35°C).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to prepare the sample solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is well-suited for the purity assessment of this compound and its potential volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).
Performance Comparison
The choice between HPLC and GC-MS for the purity analysis of this compound will depend on the specific requirements of the analysis, including sensitivity, specificity, and available instrumentation. Below is a summary of expected performance characteristics for each method.
| Parameter | HPLC with RI Detection | GC-MS |
| Specificity | Moderate; relies on retention time. Co-elution is possible. | High; separation by GC and identification by mass spectrum. |
| Sensitivity | Lower. | Higher. |
| Limit of Detection (LOD) | ~10-100 µg/mL | ~0.1-1 µg/mL |
| Limit of Quantification (LOQ) | ~50-200 µg/mL | ~0.5-5 µg/mL |
| Linearity (R²) | >0.99 | >0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Gradient Capability | No | Yes (temperature gradient) |
| Throughput | Lower | Higher |
Comparative Analysis and Recommendation
For the specific task of assessing the purity of this compound, GC-MS is the superior and recommended technique . Its high sensitivity is crucial for detecting trace impurities, and its specificity, derived from mass spectral data, allows for confident identification of byproducts. The volatility of this compound and its likely impurities makes them ideal candidates for gas chromatography.
HPLC with RI detection serves as a viable alternative if GC-MS is unavailable or if there is a specific need to analyze non-volatile impurities that may be present in the sample matrix. However, for routine purity testing of this compound, the limitations in sensitivity and the inability to use gradient elution make HPLC-RI a less optimal choice.
References
A Comparative Guide to the Computational Analysis of the SN2 Transition State of 3-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transition state for the bimolecular nucleophilic substitution (SN2) reaction of 3-iodohexane. Due to the limited availability of direct experimental and computational data for this compound, this guide leverages data from analogous secondary haloalkanes to provide a comprehensive overview. The principles and methodologies described herein are directly applicable to the study of this compound and serve as a valuable resource for researchers investigating SN2 reaction mechanisms.
Executive Summary
The SN2 reaction is a fundamental process in organic chemistry, critical to various synthetic applications, including drug development. Understanding the transition state of these reactions is paramount for predicting reaction rates, stereochemical outcomes, and the influence of substrate structure. This guide compares the computationally derived transition state of a representative secondary bromoalkane, (S)-2-bromopentane, as a model for this compound, with other primary haloalkanes. The data highlights the significant impact of steric hindrance on the activation energy and geometry of the transition state.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data from computational studies on SN2 reactions of haloalkanes. This data serves as an illustrative comparison to contextualize the expected values for this compound.
Table 1: Calculated Activation Energies for SN2 Reactions
| Substrate | Nucleophile | Solvent Model | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| (S)-2-Bromopentane (analog for this compound) | OH⁻ | PCM (Water) | DFT (B3LYP) | 6-31+G* | 22.5[1] |
| Methyl Bromide | CN⁻ | (aqueous) | MO Calculation | - | 10.6[2] |
| 1-Bromobutane | I⁻ | Acetone | - | - | Slower than Methyl Bromide[3] |
Note: The activation energy for the SN2 reaction increases with increasing substitution on the electrophilic carbon[4].
Table 2: Key Geometric Parameters of SN2 Transition States
| Substrate | Parameter | Description | Value (Å) |
| (S)-2-Bromopentane | C-Br bond length | The bond to the leaving group | 2.35[1] |
| (analog for this compound) | C-O bond length | The forming bond with the nucleophile | 2.05[1] |
| Methyl Bromide | C-Br bond length | The bond to the leaving group | Longer than in reactant or product[2] |
| C-C (Nu) bond length | The forming bond with the nucleophile | Longer than in product[2] |
Experimental and Computational Protocols
A combination of experimental kinetics and computational modeling provides a comprehensive understanding of the SN2 transition state.
Experimental Protocol: Kinetic Analysis using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the kinetics of SN2 reactions.[3][5][6][7][8]
1. Sample Preparation:
-
Prepare a stock solution of the substrate (e.g., this compound) in a suitable deuterated solvent (e.g., acetone-d6).
-
Prepare a stock solution of the nucleophile (e.g., sodium iodide) in the same solvent.
-
For kinetic runs, mix the substrate and nucleophile solutions in an NMR tube at a controlled temperature (e.g., 40 °C).[5][6]
2. NMR Data Acquisition:
-
Utilize a Fourier-transform NMR spectrometer with temperature control.[5][6]
-
Acquire a series of 1D ¹H NMR spectra at regular time intervals.[5]
-
The disappearance of the reactant signal and the appearance of the product signal are monitored over time.
3. Data Analysis:
-
Integrate the signals corresponding to the reactant and product in each spectrum.
-
Convert the integral values to concentrations.
-
Plot the concentration of the reactant versus time to determine the reaction rate.
-
From the rate data, the rate constant (k) can be calculated. By performing the experiment at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.[3]
Computational Protocol: Transition State Analysis
Computational chemistry provides detailed insights into the geometry and energetics of the SN2 transition state.[9][10][11][12][13]
1. Structure Building and Initial Optimization:
-
Build the initial structures of the reactants (this compound and the nucleophile).
-
Perform a geometry optimization of the individual reactants using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-31+G*.[9][10][12][13]
2. Transition State Search:
-
Create an initial guess for the transition state structure by placing the nucleophile on the opposite side of the leaving group, in-line with the C-I bond.
-
Constrain the distance between the nucleophile and the alpha-carbon to a reasonable value (e.g., 2.0-2.5 Å).
-
Perform a constrained geometry optimization.[11]
-
Use the output of the constrained optimization as the starting point for a full transition state search (e.g., using the Berny algorithm in Gaussian).
3. Verification of the Transition State:
-
Perform a frequency calculation on the optimized transition state structure.
-
A true transition state is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate.[11]
-
The intrinsic reaction coordinate (IRC) method can be used to follow the reaction path from the transition state down to the reactants and products, confirming the connection.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts in the computational analysis of an SN2 reaction.
Caption: SN2 Reaction Energy Profile.
Caption: Computational Workflow for Transition State Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. SN2 reactions [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. 3.1.2 – SN2 Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Modeling Basics: Finding a transition state: an Sn2 reaction [molecularmodelingbasics.blogspot.com]
- 12. sciforum.net [sciforum.net]
- 13. Proceedings - The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism - CONICET [bicyt.conicet.gov.ar]
Safety Operating Guide
Proper Disposal of 3-Iodohexane: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-iodohexane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific handling procedures to mitigate risks to personnel and prevent environmental contamination. This guide provides essential safety and logistical information for the proper disposal of this compound, in line with standard hazardous waste management practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2] Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles[3][4] |
| Lab Coat | Standard laboratory coat, flame-retardant recommended |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4][5][6] |
Waste Segregation and Containerization
Proper segregation of chemical waste is the first and most critical step in the disposal process. Halogenated organic compounds like this compound must not be mixed with non-halogenated organic waste.[1][7] This separation is crucial for cost-effective and environmentally sound disposal, as different waste streams undergo different treatment processes.[2][8]
Waste Compatibility:
| Waste Type | Compatibility with this compound Waste |
| Non-halogenated organic solvents | Do Not Mix |
| Acids and Bases | Do Not Mix[1][7] |
| Oxidizing Agents | Do Not Mix |
| Aqueous Solutions | Do Not Mix |
| Solid Waste (gloves, wipes) | Collect separately as solid hazardous waste[9] |
Waste this compound should be collected in a designated, properly labeled, and compatible waste container. The container should be made of a material that will not react with or be degraded by the chemical. Polyethylene or glass containers are generally suitable.[10] The container must be kept closed except when adding waste.[2][11]
Disposal Workflow
The following diagram outlines the step-by-step procedure for the proper disposal of this compound from the point of generation to final pickup by environmental health and safety (EHS) personnel.
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill to prevent it from spreading.
Spill Response Protocol:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.
-
Ventilate: Ensure adequate ventilation by working within a chemical fume hood or opening windows if it is safe to do so.[1]
-
Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1]
-
Collect: Carefully collect the absorbed material and any contaminated debris into a sealed, leak-proof container.[1][6]
-
Label: Label the container clearly as "Hazardous Waste - Spill Debris" and include the name "this compound".[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal
The ultimate disposal of this compound waste is handled by licensed hazardous waste disposal facilities.[3] Halogenated organic wastes are typically disposed of via high-temperature incineration.[7] Never dispose of this compound or other halogenated solvents down the drain or by evaporation.[10]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the chemical's SDS for the most accurate and detailed information.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. angenechemical.com [angenechemical.com]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. ethz.ch [ethz.ch]
Essential Safety and Logistics for Handling 3-Iodohexane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for the use of 3-Iodohexane, including operational and disposal plans, to ensure a secure laboratory environment. The following procedural guidance is based on established safety protocols for halogenated hydrocarbons and data from closely related compounds, in the absence of a specific Safety Data Sheet for this compound.
Immediate Safety and Hazard Overview
This compound is a halogenated hydrocarbon and should be handled with care. Based on data for similar iodoalkanes, it is expected to be a combustible liquid that can cause skin and serious eye irritation. Inhalation of vapors may also lead to respiratory irritation. It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE).
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and its close isomer, 1-Iodohexane.
| Property | This compound | 1-Iodohexane (for comparison) |
| CAS Number | 31294-91-4 | 638-45-9 |
| Molecular Formula | C₆H₁₃I | C₆H₁₃I |
| Molecular Weight | 212.07 g/mol | 212.07 g/mol |
| Density | ~1.44 g/cm³ | ~1.437 g/cm³ |
| Boiling Point | 171.5 °C at 760 mmHg | 179 - 180 °C at 760 mmHg |
| Flash Point | 55.1 °C | 61 °C |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following recommendations are based on the anticipated hazards of this compound.
-
Hand Protection: Chemical-resistant gloves are mandatory. Butyl rubber gloves are highly recommended for handling halogenated hydrocarbons. Nitrile gloves may provide adequate protection for short-term handling or against splashes but should be replaced immediately upon contamination. Always consult the glove manufacturer's resistance data.
-
Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat should be worn over personal clothing. Ensure the lab coat is buttoned and the sleeves are rolled down. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Operational and Disposal Plans
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and dark place. Light-sensitive materials should be stored in amber or opaque containers.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize and Clean: Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
Waste Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste."
-
Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.
-
Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and disposable labware, must also be disposed of as halogenated hazardous waste.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.
Experimental Protocol: Nucleophilic Substitution with this compound
The following is a representative protocol for a nucleophilic substitution reaction (S_N2) using a secondary iodoalkane like this compound. This protocol should be adapted based on the specific nucleophile and reaction conditions.
Objective: To synthesize 3-methoxyhexane from this compound and sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Preparation:
-
Ensure the fume hood is clean and all necessary glassware is dry.
-
Don all required PPE: safety goggles, flame-resistant lab coat, and butyl rubber gloves.
-
-
Reaction Setup:
-
In the fume hood, add sodium methoxide (1.2 equivalents) to a round-bottom flask containing anhydrous methanol.
-
Stir the mixture until the sodium methoxide is fully dissolved.
-
Slowly add this compound (1.0 equivalent) to the flask via a dropping funnel.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux using a heating mantle and stir for 2-4 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by distillation or column chromatography.
-
-
Waste Disposal:
-
Collect all aqueous and organic waste streams in appropriately labeled hazardous waste containers (halogenated and non-halogenated).
-
Dispose of all contaminated labware as solid hazardous waste.
-
Visual Safety Guides
The following diagrams illustrate key safety workflows and decision-making processes for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision guide for selecting appropriate PPE.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
